Desmethyl cariprazine
描述
属性
IUPAC Name |
1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLLTKSISGWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-15-1 | |
| Record name | Desmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Desmethyl Cariprazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl cariprazine (B1246890) (DCAR) is the primary active metabolite of the atypical antipsychotic cariprazine. Cariprazine is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6, through demethylation to form DCAR.[1][2][3] DCAR is subsequently metabolized further to didesmethyl cariprazine (DDCAR), another active metabolite.[1][2] Due to their significant plasma concentrations and potent pharmacological activity, both DCAR and DDCAR are considered to contribute meaningfully to the overall clinical efficacy of cariprazine.[1][4] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Metabolism of Cariprazine to this compound
The metabolic pathway from cariprazine to this compound is a primary step in the biotransformation of the parent drug. This process is primarily mediated by the CYP3A4 enzyme system.
Data Presentation: Receptor Binding and Functional Activity of this compound
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound in comparison to cariprazine and dithis compound.
Table 1: In Vitro Receptor Binding Affinities (pKi) of this compound and Related Compounds at Human Receptors
| Receptor | This compound (DCAR) pKi | Cariprazine (CAR) pKi | Dithis compound (DDCAR) pKi |
| Dopamine (B1211576) D3 | 10.42 | 10.07 | 10.25 |
| Dopamine D2L | 9.09 | 9.31 | 8.85 |
| Dopamine D2S | 8.88 | 9.16 | 8.58 |
| Serotonin (B10506) 5-HT1A | 8.53 | 8.59 | 8.77 |
| Serotonin 5-HT2B | 9.33 | 9.24 | 9.28 |
| Serotonin 5-HT2A | 7.93 | 7.73 | 7.94 |
| Serotonin 5-HT2C | 7.13 | 6.87 | 7.07 |
| Histamine (B1213489) H1 | 7.74 | 7.63 | 7.63 |
| σ1 | 8.02 | 7.74 | 8.02 |
Data sourced from Kiss et al., 2019.[5]
Table 2: In Vitro Functional Activity of this compound and Related Compounds
| Receptor | Assay | Parameter | This compound (DCAR) | Cariprazine (CAR) | Dithis compound (DDCAR) |
| Dopamine D2 | cAMP Accumulation | EC50 (nM) | 1.6 | 1.3 | 1.8 |
| Emax (% of Dopamine) | 77 | 74 | 72 | ||
| Dopamine D3 | cAMP Accumulation | EC50 (nM) | 0.68 | 0.24 | 0.43 |
| Emax (% of Dopamine) | 71 | 71 | 71 | ||
| Serotonin 5-HT1A | cAMP Accumulation | EC50 (nM) | 11 | 2.6 | 4.3 |
| Emax (% of 5-HT) | 70 (Partial Agonist) | 100 (Full Agonist) | 100 (Full Agonist) | ||
| Serotonin 5-HT2B | Ca2+-release | IC50 (nM) | 0.73 | 0.46 | 0.41 |
| Activity | Antagonist | Antagonist | Antagonist |
Data sourced from Kiss et al., 2019.[5][6]
Core Mechanism of Action
This compound exhibits a unique pharmacological profile characterized by:
-
High affinity and partial agonism at dopamine D3 and D2 receptors : Similar to its parent compound, DCAR is a potent partial agonist at both D3 and D2 receptors.[1][4] Notably, DCAR, along with DDCAR, demonstrates a higher selectivity for the D3 receptor over the D2 receptor when compared to cariprazine.[1][4] This D3-preferring partial agonism is a key feature of its mechanism, potentially contributing to efficacy against a broad range of symptoms in psychiatric disorders.[2]
-
Partial agonism at serotonin 5-HT1A receptors : DCAR acts as a partial agonist at 5-HT1A receptors. This is a point of differentiation from cariprazine and DDCAR, which are full agonists at this receptor.[1][4] The partial agonism at 5-HT1A receptors may contribute to the therapeutic effects on mood and anxiety.
-
Antagonism at serotonin 5-HT2B receptors : DCAR is a potent antagonist at 5-HT2B receptors, a property it shares with cariprazine and DDCAR.[1][4]
-
Moderate affinity for serotonin 5-HT2A and histamine H1 receptors : DCAR also demonstrates antagonist activity at these receptors.[2]
The partial agonist activity at D2 and D3 receptors allows DCAR to modulate dopaminergic neurotransmission in a state-dependent manner. In conditions of excessive dopamine release, it acts as a functional antagonist, while in states of low dopamine, it provides a basal level of receptor stimulation.
Signaling Pathways
The binding of this compound to its primary targets, the D2/D3 and 5-HT1A receptors, initiates downstream signaling cascades that are crucial to its therapeutic effects.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following are detailed methodologies representative of those used to determine the binding affinity and functional activity of DCAR.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Detailed Methodology:
-
Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for dopamine D2/D3 receptors) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value (the concentration of DCAR that inhibits 50% of the specific radioligand binding) is determined by non-linear regression.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays
Objective: To determine the functional activity (EC50 and Emax) of this compound at Gs- or Gi-coupled receptors.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells expressing the target receptor (e.g., CHO cells) are cultured and seeded into 96- or 384-well plates.
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Gi-coupled receptors (like D2, D3, and 5-HT1A), adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable level of cAMP.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for a specified time to allow for changes in intracellular cAMP levels.
-
-
Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
The cAMP levels are plotted against the log concentration of this compound.
-
For agonists/partial agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined using a sigmoidal dose-response curve. For antagonists, the IC50 is determined.
-
[35S]GTPγS Binding Assays
Objective: To measure the G-protein activation induced by this compound, providing another measure of its functional activity.
Detailed Methodology:
-
Membrane Preparation:
-
Similar to radioligand binding assays, cell membranes expressing the receptor of interest are prepared.
-
-
Assay Procedure:
-
The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
The plate is incubated at a controlled temperature (e.g., 30°C) to allow for agonist-induced G-protein activation and the binding of [35S]GTPγS.
-
-
Filtration and Detection:
-
The assay is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is plotted against the log concentration of this compound.
-
The EC50 and Emax values are determined from the dose-response curve to quantify the potency and efficacy of DCAR in stimulating G-protein activation.
-
Conclusion
This compound is a major active metabolite of cariprazine with a complex and potent pharmacological profile. Its high affinity and partial agonist activity at dopamine D3 and D2 receptors, with a preference for D3, along with its partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B receptors, define its core mechanism of action. The distinct functional activity of DCAR, particularly its partial agonism at 5-HT1A receptors compared to the full agonism of the parent drug, highlights the nuanced contribution of metabolites to the overall therapeutic effect of cariprazine. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and other novel psychopharmacological agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Desmethyl Cariprazine: A Technical Guide to its Dopamine D3 Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl cariprazine (B1246890) (DCAR) is one of the two major active metabolites of cariprazine, a potent antipsychotic agent.[1][2][3] Cariprazine distinguishes itself through its unique pharmacological profile, exhibiting a preference for dopamine (B1211576) D3 receptors over D2 receptors, where it acts as a partial agonist.[3][4] This D3-preferring partial agonism is thought to contribute to its efficacy in treating a broad range of symptoms in psychiatric disorders, including negative symptoms and cognitive deficits in schizophrenia.[5][6] Understanding the specific activity of its metabolites is crucial for a comprehensive view of cariprazine's mechanism of action and overall therapeutic effect. This technical guide provides an in-depth overview of the dopamine D3 receptor partial agonist activity of desmethyl cariprazine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at dopamine D2 and D3 receptors. Data for the parent compound, cariprazine, and the other major metabolite, dithis compound (DDCAR), are included for comparative purposes.
Table 1: Receptor Binding Affinities (Ki, pKi)
| Compound | Human D3 Receptor | Human D2L Receptor | Human D2S Receptor | D3 vs D2L Selectivity | Source |
| This compound (DCAR) | Higher affinity than cariprazine | Subnanomolar/low nanomolar affinity | Low nanomolar affinity | Higher than cariprazine | [1] |
| Cariprazine | pKi: 10.07 (Ki: 0.085 nM) | pKi: 9.16 (Ki: 0.49 nM) | pKi: 9.31 | ~10-fold | [4][7] |
| Dithis compound (DDCAR) | Higher affinity than cariprazine | Subnanomolar/low nanomolar affinity | Low nanomolar affinity | Higher than cariprazine | [1] |
Note: Specific Ki values for DCAR were not explicitly stated in the provided search results, but its affinity was consistently reported as being higher than that of cariprazine for the D3 receptor.
Table 2: Functional Activity at Dopamine Receptors
| Compound | Assay | Receptor | Activity | Potency (pEC50/EC50) | Efficacy (% of Dopamine) | Source |
| This compound (DCAR) | cAMP Accumulation | Human D3 | Partial Agonist | Less potent than cariprazine & DDCAR | ~20-30% less than dopamine | [1] |
| This compound (DCAR) | cAMP Accumulation | Human D2 | Partial Agonist | Comparable to cariprazine & DDCAR | ~20-30% less than dopamine | [1] |
| Cariprazine | cAMP Accumulation | Human D3 | Partial Agonist | Highest potency | ~20-30% less than dopamine | [1] |
| Cariprazine | cAMP Accumulation | Human D2 | Partial Agonist | Comparable to DCAR & DDCAR | ~20-30% less than dopamine | [1] |
| Dithis compound (DDCAR) | cAMP Accumulation | Human D3 | Partial Agonist | More potent than DCAR | ~20-30% less than dopamine | [1] |
| Dithis compound (DDCAR) | cAMP Accumulation | Human D2 | Partial Agonist | Comparable to cariprazine & DCAR | ~20-30% less than dopamine | [1] |
| Cariprazine | [35S]GTPγS Binding (hD3) | Human D3 | Antagonist | - | - | [1] |
| Cariprazine | [35S]GTPγS Binding (hD2) | Human D2 | Antagonist | - | - | [1] |
| Dithis compound (DDCAR) | [35S]GTPγS Binding (hD3) | Human D3 | Antagonist | - | - | [1] |
| Dithis compound (DDCAR) | [35S]GTPγS Binding (hD2) | Human D2 | Antagonist | - | - | [1] |
Note: The functional activity of these compounds can appear differently depending on the assay system used. In [35S]GTPγS binding assays using membranes from cells expressing human D2 and D3 receptors, cariprazine and DDCAR acted as antagonists, while in cAMP signaling assays, they acted as partial agonists.[1][2]
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the affinity of a compound for a specific receptor. The general principle involves a competition between a labeled radioligand with known affinity and the unlabeled test compound for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.[1][8]
-
Radioligand: [3H]-Spiperone or another suitable D3 receptor radioligand.[8][9]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent D3 antagonist like Haloperidol.[8]
-
Incubation Buffer: Assay-specific buffer (e.g., Tris-HCl based).
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.[8] Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., room temperature or 37°C).
-
Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). Dopamine D3 receptors are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10][11]
Objective: To determine the partial agonist activity and potency (EC50) of this compound at the dopamine D3 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.[1]
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) (FSK).[1]
-
Test Compound: this compound at various concentrations.
-
Reference Agonist: Dopamine or a selective D3 agonist.
-
cAMP Detection Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[12][13]
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This allows for the measurement of inhibition.
-
Incubation: Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit.[14][15] Typically, this involves adding lysis buffer and detection reagents that generate a signal (e.g., fluorescence or luminescence) inversely proportional to the amount of cAMP present.
-
Data Analysis: Plot the measured signal against the logarithm of the test compound concentration. For a partial agonist, this will result in a dose-dependent decrease in the forskolin-stimulated cAMP levels. Calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of the inhibition produced by a full agonist like dopamine).
Visualizations
Signaling Pathway of this compound at the D3 Receptor
Caption: D3 receptor partial agonism by this compound.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Experimental Workflow for a cAMP Functional Assay
Caption: Workflow of a forskolin-stimulated cAMP functional assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. innoprot.com [innoprot.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Desmethyl Cariprazine: A Primary Active Metabolite of Cariprazine - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors with a preference for the D3 receptor, and as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its therapeutic effects are not solely attributable to the parent drug but also to its two major, pharmacologically active metabolites: desmethyl cariprazine (DCAR) and dithis compound (DDCAR).[2][3] This technical guide provides an in-depth overview of this compound as a primary active metabolite, detailing its pharmacokinetic profile, receptor binding affinities, and functional activity in comparison to cariprazine and the secondary active metabolite, dithis compound.
Metabolic Pathway of Cariprazine
Cariprazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[2][3][4][5][6] The metabolic cascade involves sequential N-demethylation. Cariprazine is first demethylated to form this compound (DCAR). Subsequently, DCAR is further demethylated to produce dithis compound (DDCAR).[3][5] Both DCAR and DDCAR are pharmacologically active and contribute significantly to the overall clinical effect of cariprazine.[2][3]
Pharmacokinetic Properties
Cariprazine and its active metabolites exhibit complex pharmacokinetic profiles characterized by long half-lives, contributing to a sustained therapeutic effect. DDCAR, in particular, has a substantially longer half-life than both cariprazine and DCAR.[3]
| Parameter | Cariprazine | This compound (DCAR) | Dithis compound (DDCAR) |
| Half-life (t½) | 1-3 days[3] | 1-2 days[3] | 1-3 weeks[3] |
| Time to Steady State (Tss) | ~1 week[7] | ~1 week[7] | ~3 weeks[7] |
In Vitro Receptor Binding Affinity
This compound and dithis compound exhibit a receptor binding profile that is remarkably similar to the parent compound, cariprazine. All three compounds display high affinity for dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2B receptors.[8] Notably, the metabolites show a higher selectivity for the D3 receptor compared to the D2 receptor.[8] The binding affinities (pKi) are summarized in the table below.
| Receptor | Cariprazine (pKi) | This compound (DCAR) (pKi) | Dithis compound (DDCAR) (pKi) |
| Dopamine D2L | 9.31[4] | 9.09[4] | 8.85[4] |
| Dopamine D2S | 9.16[4] | 8.88[4] | 8.58[4] |
| Dopamine D3 | 10.07[4] | 10.42[4] | 10.25[4] |
| Serotonin 5-HT1A | 8.59[4] | 8.53[4] | 8.77[4] |
| Serotonin 5-HT2A | 7.73[4] | 7.93[4] | 7.94[4] |
| Serotonin 5-HT2B | 9.24[4] | 9.33[4] | 9.28[4] |
| Histamine H1 | 7.63[4] | 7.74[4] | 7.63[4] |
In Vitro Functional Activity
The functional activity of cariprazine and its desmethyl metabolites mirrors their binding affinities. All three compounds act as partial agonists at dopamine D2 and D3 receptors.[8][9] At the serotonin 5-HT1A receptor, cariprazine and DDCAR are full agonists, while DCAR demonstrates partial agonist activity.[8][9] At the 5-HT2B receptor, all three compounds act as antagonists.[8][9]
| Receptor | Cariprazine | This compound (DCAR) | Dithis compound (DDCAR) |
| Dopamine D2 | Partial Agonist[8][9] | Partial Agonist[8][9] | Partial Agonist[8][9] |
| Dopamine D3 | Partial Agonist[8][9] | Partial Agonist[8][9] | Partial Agonist[8][9] |
| Serotonin 5-HT1A | Full Agonist[8][9] | Partial Agonist[8][9] | Full Agonist[8][9] |
| Serotonin 5-HT2B | Antagonist[8][9] | Antagonist[8][9] | Antagonist[8][9] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of cariprazine, DCAR, and DDCAR for various G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells) are prepared.[10][11]
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (cariprazine, DCAR, or DDCAR).[10]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of cariprazine, DCAR, and DDCAR at G-protein coupled receptors that signal through adenylyl cyclase.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells for 5-HT1A receptors) are cultured in appropriate media.[12][13]
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[1]
-
Compound Addition: The cells are treated with varying concentrations of the test compounds (cariprazine, DCAR, or DDCAR). For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.[1][12]
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[12]
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax) or intrinsic activity.[1]
In Vivo Dopamine Receptor Occupancy Study
Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by cariprazine and its metabolites in a living organism.
Methodology:
-
Animal Model: The study is typically conducted in rodents, such as rats.[14][15]
-
Drug Administration: The animals are administered with cariprazine or its metabolites at various doses.
-
Radiotracer Injection: A specific radiotracer with high affinity for the receptor of interest (e.g., [11C]-(+)-PHNO for D3/D2 receptors) is injected intravenously.[14][16][17][18]
-
PET Imaging: The distribution of the radiotracer in the brain is measured using Positron Emission Tomography (PET).[16]
-
Data Analysis: The binding potential of the radiotracer in specific brain regions is quantified. Receptor occupancy is calculated by comparing the binding potential in drug-treated animals to that in vehicle-treated control animals.[16]
Conclusion
This compound is a primary and active metabolite of cariprazine that, along with dithis compound, significantly contributes to the overall pharmacological and clinical profile of the parent drug. Both metabolites exhibit a high affinity and partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. Their long pharmacokinetic half-lives, particularly that of dithis compound, result in sustained receptor engagement and a prolonged therapeutic effect. A thorough understanding of the distinct and combined actions of cariprazine and its active metabolites is crucial for the optimization of its therapeutic use and for the development of future antipsychotic agents with similar mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. ClinPGx [clinpgx.org]
- 6. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. dovepress.com [dovepress.com]
- 9. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and processing of D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. In vivo quantification of regional dopamine-D3 receptor binding potential of (+)-PHNO: Studies in non-human primates and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Characterization of Desmethyl Cariprazine (B1246890)
Introduction
Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] It is a potent partial agonist at dopamine (B1211576) D3 and D2 receptors, with a preferential affinity for the D3 receptor, and also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[3] Following administration, cariprazine is extensively metabolized into two major active metabolites: desmethyl cariprazine (DCAR) and dithis compound (DDCAR).[4] These metabolites are clinically relevant as they possess pharmacological profiles similar to the parent compound and are present in substantial concentrations in human plasma, contributing significantly to the overall therapeutic effect of cariprazine.[2][3] This guide provides a detailed pharmacological characterization of this compound (DCAR), offering insights into its receptor binding, functional activity, and pharmacokinetics.
Metabolism of Cariprazine
Cariprazine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[2][4][5] The metabolic pathway involves a sequential demethylation process. Cariprazine is first demethylated to form this compound (DCAR). DCAR is then further demethylated by the same enzymes to produce dithis compound (DDCAR).[2] Both DCAR and DDCAR are pharmacologically active.[4]
References
The Integral Role of Desmethyl-Cariprazine in the Therapeutic Profile of Cariprazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890), a third-generation antipsychotic, has demonstrated a unique clinical profile in the management of schizophrenia and bipolar disorder. A crucial aspect of its pharmacology lies in its extensive metabolism to active metabolites, primarily desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). This technical guide provides an in-depth examination of the contribution of desmethyl-cariprazine to the overall therapeutic effects of the parent drug. Through a comprehensive review of its receptor binding affinity, functional activity, and pharmacokinetics, this document elucidates the significant and synergistic role of DCAR. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of metabolic and signaling pathways are provided to enhance understanding.
Introduction
Cariprazine is a potent dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor partial agonist.[1][2] Its clinical efficacy is attributed not only to the parent molecule but also significantly to its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3][4] These metabolites are formed through sequential demethylation and possess pharmacological profiles that are highly similar to cariprazine, suggesting a substantial contribution to its therapeutic effects.[1][2] Understanding the specific role of desmethyl-cariprazine is paramount for a complete comprehension of cariprazine's mechanism of action and for guiding future drug development endeavors.
Metabolism of Cariprazine to Desmethyl-Cariprazine
Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2D6.[5][6] The metabolic pathway involves demethylation, leading to the formation of desmethyl-cariprazine (DCAR). DCAR is subsequently metabolized further to didesmethyl-cariprazine (DDCAR).[3] Both DCAR and DDCAR are pharmacologically active.[1][2]
References
The Pivotal Role of N-Demethylation: A Deep Dive into the Structural Activity Relationship of Desmethyl Cariprazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890), a third-generation antipsychotic, has demonstrated a unique pharmacological profile, largely attributed to its potent partial agonism at dopamine (B1211576) D3 and D2 receptors and serotonin (B10506) 5-HT1A receptors. However, the clinical efficacy of cariprazine is not solely dependent on the parent molecule. Its two major active metabolites, desmethyl cariprazine (DCAR) and dithis compound (DDCAR), play a significant role in its therapeutic effects. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of this compound, offering insights into how the subtle structural modification of N-demethylation influences its receptor binding affinity, functional activity, and overall pharmacological profile. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this document serves as a critical resource for professionals engaged in the research and development of novel antipsychotic agents.
Introduction
Cariprazine is distinguished by its high affinity for the dopamine D3 receptor, a target implicated in the negative and cognitive symptoms of schizophrenia.[1] The metabolic pathway of cariprazine, primarily mediated by cytochrome P450 enzymes CYP3A4 and to a lesser extent CYP2D6, leads to the formation of two principal active metabolites: this compound (DCAR) and dithis compound (DDCAR).[2][3] These metabolites are not mere byproducts but are pharmacologically active molecules that contribute significantly to the overall clinical effect of cariprazine.[4][5] Understanding the structural activity relationship (SAR) of these metabolites, particularly DCAR, is crucial for elucidating the nuanced pharmacology of cariprazine and for the rational design of future antipsychotics with improved efficacy and side-effect profiles. This guide focuses on the SAR of this compound, examining how the removal of a single methyl group from the parent cariprazine molecule alters its interaction with key central nervous system receptors.
Quantitative Pharmacological Profile
The subtle structural difference between cariprazine and its desmethyl metabolite, DCAR, results in a distinct, albeit related, pharmacological profile. The following tables summarize the in vitro receptor binding affinities (Ki values) and functional activities of cariprazine, DCAR, and DDCAR at various relevant receptors. This quantitative data provides a clear comparison of their potencies and selectivities.
Table 1: Comparative in vitro Receptor Binding Affinities (Ki, nM) of Cariprazine, this compound (DCAR), and Dithis compound (DDCAR) [4]
| Receptor | Cariprazine (Ki, nM) | This compound (DCAR) (Ki, nM) | Dithis compound (DDCAR) (Ki, nM) |
| Dopamine D3 | 0.085 | 0.19 | 0.09 |
| Dopamine D2L | 0.49 | 0.69 | 0.54 |
| Dopamine D2S | 0.69 | 1.1 | 1.0 |
| Serotonin 5-HT1A | 2.6 | 3.0 | 2.9 |
| Serotonin 5-HT2A | 18.8 | 30.5 | 24.3 |
| Serotonin 5-HT2B | 0.58 | 1.1 | 0.9 |
| Serotonin 5-HT2C | 134 | 205 | 155 |
| Histamine (B1213489) H1 | 23.3 | 45.6 | 38.7 |
| Adrenergic α1A | 155 | >1000 | >1000 |
Table 2: Comparative in vitro Functional Activity of Cariprazine, this compound (DCAR), and Dithis compound (DDCAR) [4][6][7]
| Receptor | Cariprazine | This compound (DCAR) | Dithis compound (DDCAR) |
| Dopamine D2 | Partial Agonist | Partial Agonist | Partial Agonist |
| Dopamine D3 | Partial Agonist | Partial Agonist | Partial Agonist |
| Serotonin 5-HT1A | Partial Agonist | Partial Agonist | Full Agonist |
| Serotonin 5-HT2A | Antagonist | Antagonist | Antagonist |
| Serotonin 5-HT2B | Antagonist | Antagonist | Antagonist |
Structural Activity Relationship (SAR) Analysis
The N-demethylation of cariprazine to form DCAR introduces a subtle but significant structural change that modulates its interaction with target receptors.
-
Dopamine D3 and D2 Receptors: The removal of the methyl group in DCAR results in a slight decrease in binding affinity for both D3 and D2 receptors compared to the parent compound, cariprazine.[4] However, DCAR retains sub-nanomolar affinity for the D3 receptor, highlighting the continued importance of the core pharmacophore for D3 receptor interaction. The high D3 preference is a hallmark of the cariprazine family and is largely maintained in its desmethyl metabolite. Studies on cariprazine analogs have revealed that modifications to the phenylpiperazine moiety are critical determinants of D3 receptor efficacy.[8] The N,N-dimethylurea portion of the molecule, where the demethylation occurs, appears to be more influential on the overall binding kinetics and selectivity rather than being the primary site of interaction with the receptor's binding pocket.
-
Serotonin 5-HT1A Receptors: The binding affinity of DCAR for the 5-HT1A receptor is comparable to that of cariprazine.[4] Both compounds act as partial agonists at this receptor.[4][7] This suggests that the N-methyl group does not play a critical role in the interaction with the 5-HT1A receptor.
-
Other Receptors: The trend of slightly reduced affinity for DCAR compared to cariprazine is also observed at 5-HT2A, 5-HT2B, 5-HT2C, and histamine H1 receptors.[4] Notably, the already low affinity of cariprazine for adrenergic α1A receptors is further diminished in DCAR.[4] This may contribute to a favorable side-effect profile with a lower propensity for cardiovascular effects.
In essence, the N-demethylation to DCAR generally leads to a modest reduction in binding potency across multiple receptors while preserving the overall pharmacological profile, particularly the D3-preferring partial agonism. This conservation of activity underscores the significant contribution of DCAR to the sustained clinical efficacy of cariprazine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Receptor Binding Assays
Objective: To determine the in vitro binding affinities (Ki values) of this compound for various G-protein coupled receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., dopamine D2, D3, serotonin 5-HT1A) are prepared from cultured cell lines (e.g., CHO, HEK293). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer and protein concentration is determined.[8]
-
Competitive Radioligand Binding: The assay is performed in a 96-well plate format. A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (this compound).
-
Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Functional Assays ([35S]GTPγS Binding Assay)
Objective: To determine the functional activity (e.g., agonist, partial agonist, antagonist) of this compound at G-protein coupled receptors.
Protocol:
-
Membrane Preparation: Similar to the binding assays, cell membranes expressing the receptor of interest are prepared.
-
Assay Components: The assay mixture contains the cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes. Agonist binding to the GPCR stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis:
-
Agonist/Partial Agonist Activity: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) are determined.
-
Antagonist Activity: To assess antagonist activity, the assay is performed in the presence of a known agonist. A decrease in the agonist-stimulated [35S]GTPγS binding indicates antagonist activity. The inhibitory potency (IC50 or Kb) is then calculated.[4]
-
Visualizing the Molecular Landscape
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of this compound.
Cariprazine Metabolism
Caption: Metabolic pathway of cariprazine to its active metabolites.
Dopamine D2/D3 Receptor Signaling
Caption: Simplified D2/D3 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling
Caption: Simplified 5-HT1A receptor signaling pathway.
In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of this compound.
Conclusion
The structural activity relationship of this compound reveals that N-demethylation results in a molecule that retains the core pharmacological characteristics of the parent compound, cariprazine. While there is a modest decrease in binding affinity at several key receptors, DCAR continues to exhibit potent, D3-preferring partial agonism at dopamine receptors and partial agonism at serotonin 5-HT1A receptors. This conservation of a clinically relevant pharmacological profile underscores the importance of metabolic pathways in defining the therapeutic window and duration of action of cariprazine. For researchers and drug development professionals, the study of this compound and its analogs provides a valuable framework for understanding the nuanced structure-function relationships that govern the efficacy and safety of third-generation antipsychotics. Future research focused on targeted modifications of the cariprazine scaffold, informed by the SAR of its metabolites, holds the potential for the development of novel therapeutic agents with enhanced selectivity and optimized clinical outcomes.
References
- 1. Involvement of 5-HT1A receptors in prefrontal cortex in the modulation of dopaminergic activity: role in atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Antipsychotics on the High-Affinity State of D2 and D3 Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. dovepress.com [dovepress.com]
- 5. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. dovepress.com [dovepress.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Desmethyl Cariprazine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on desmethyl cariprazine (B1246890) (DCAR) and didesmethyl cariprazine (DDCAR), the major active metabolites of cariprazine, in various rodent models. This document includes a summary of their pharmacological activities, pharmacokinetic profiles, and behavioral effects, along with detailed protocols for key experiments.
Introduction
Cariprazine is an atypical antipsychotic characterized as a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor partial agonist.[1][2] It is metabolized in both humans and rodents into two major active metabolites: this compound (DCAR) and dithis compound (DDCAR).[3] These metabolites share a similar pharmacological profile with the parent compound and are believed to contribute significantly to the overall clinical efficacy of cariprazine.[1][2][4] Understanding the in vivo characteristics of these metabolites is crucial for a complete picture of cariprazine's mechanism of action and therapeutic effects.
Pharmacological Profile
Both DCAR and DDCAR exhibit high affinity for a range of receptors, similar to cariprazine, but with some notable differences in selectivity.[1][2]
In Vitro Receptor Binding and Functional Activity
The in vitro pharmacological profiles of DCAR and DDCAR show high similarity to cariprazine, with both metabolites demonstrating high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors.[1][2][5] Notably, both metabolites exhibit a higher selectivity for the D3 receptor compared to the D2 receptor than cariprazine itself.[1][2][5]
In functional assays, cariprazine, DCAR, and DDCAR act as partial agonists at D2 and D3 receptors in cAMP signaling assays.[1][2][5] At the 5-HT1A receptor, cariprazine and DDCAR are full agonists, while DCAR acts as a partial agonist.[1][2][5] All three compounds are pure antagonists at human 5-HT2B receptors.[1][2][5]
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) and Functional Activities
| Receptor | Cariprazine | This compound (DCAR) | Dithis compound (DDCAR) | Functional Activity (Cariprazine, DCAR, DDCAR) |
| Dopamine D3 (human) | 0.085-0.3[6] | Higher affinity than cariprazine[5] | Higher affinity than cariprazine[5] | Partial Agonist[1][2][5] |
| Dopamine D2L (human) | 0.49-0.71[6] | Subnanomolar/low nanomolar affinity[5] | Subnanomolar/low nanomolar affinity[5] | Partial Agonist[1][2][5] |
| Serotonin 5-HT1A (human) | 1.4-2.6[6] | Low nanomolar affinity[5] | Low nanomolar affinity[5] | Full Agonist (Cariprazine, DDCAR), Partial Agonist (DCAR)[1][2][5] |
| Serotonin 5-HT2B (human) | 0.58-1.1[6] | Subnanomolar/low nanomolar affinity[5] | Subnanomolar/low nanomolar affinity[5] | Antagonist[1][2][5] |
| Serotonin 5-HT2A (human) | 18.8[6] | Moderate affinity[5] | Moderate affinity[5] | - |
| Histamine H1 (human) | 23.3[6] | Moderate affinity[5] | Moderate affinity[5] | - |
Note: Specific Ki values for DCAR and DDCAR were not always available in the provided search results, but their relative affinities were described.
In Vivo Studies in Rodent Models
In vivo studies in rodents have been crucial in elucidating the contribution of cariprazine's metabolites to its antipsychotic-like and procognitive effects.
Pharmacokinetics
Following acute administration of cariprazine to rodents, DDCAR is detected in the brain, although at much lower levels than the parent compound.[1][2][4] The oral bioavailability of cariprazine in rats is 52% at a 1 mg/kg dose, and it demonstrates good blood-brain barrier penetration.[7] Cariprazine is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.[3][8]
Table 2: Pharmacokinetic Parameters of Cariprazine and its Metabolites
| Compound | Half-life | Time to Steady State | Notes |
| Cariprazine | 2-5 days[8] | 1-2 weeks[9] | - |
| This compound (DCAR) | 29.7-37.5 hours[9] | 1-2 weeks[9] | - |
| Dithis compound (DDCAR) | 314-446 hours (13-19 days)[9] | 4 weeks[9] | Has a longer half-life than cariprazine.[8] |
Receptor Occupancy
In vivo receptor occupancy studies in rats have shown that cariprazine and DDCAR have similar occupancy of D3 receptors.[1][2] However, cariprazine is more potent for D2 receptor occupancy.[1][2]
Behavioral Studies
DDCAR has demonstrated an antipsychotic-like and procognitive profile in multiple rodent behavioral assays, similar to cariprazine.[5] However, DDCAR is reported to be 3- to 10-fold less potent than cariprazine in rodent models of antipsychotic-like activity, which is consistent with its lower D2 receptor occupancy.[1][2][3][4]
Table 3: Summary of In Vivo Behavioral Effects of Dithis compound (DDCAR) in Rodent Models
| Behavioral Model | Species | Effect of DDCAR | Potency vs. Cariprazine |
| Antipsychotic-like activity models | Rodent | Effective | 3- to 10-fold less potent[1][2][3][4] |
| Procognitive effect models | Rodent | Effective | Potency difference likely similar to antipsychotic models |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for studying this compound and its parent compounds in vivo.
Protocol 1: In Vivo Dopamine D2 and D3 Receptor Occupancy in Rats
This protocol is adapted from studies investigating the in vivo receptor binding of cariprazine and its metabolites.[1][2]
Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by this compound in the rat brain.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (DCAR) or Dithis compound (DDCAR)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Radioligand for D2 receptors (e.g., [³H]raclopride)
-
Radioligand for D3 receptors (e.g., --INVALID-LINK---PHNO)
-
Anesthesia (e.g., isoflurane)
-
Scintillation counter and vials
-
Brain harvesting tools
Procedure:
-
Drug Administration: Administer DCAR or DDCAR orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of rats. A vehicle control group should be included.
-
Radioligand Injection: At a specified time post-drug administration (e.g., 1-2 hours), inject the radioligand intravenously (i.v.).
-
Brain Harvesting: After a specific uptake period for the radioligand (e.g., 30-60 minutes), anesthetize the rats and rapidly dissect the brain regions of interest (e.g., striatum for D2, cerebellum for D3).
-
Radioactivity Measurement: Homogenize the brain tissue and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the presence and absence of the test compound. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated groups compared to the vehicle-treated group.
Workflow Diagram:
Caption: Workflow for in vivo receptor occupancy studies.
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
This protocol is a standard model for assessing antipsychotic-like activity.[7]
Objective: To evaluate the effect of this compound on conditioned avoidance responding in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Shuttle box apparatus with a conditioned stimulus (CS, e.g., light or tone) and an unconditioned stimulus (US, e.g., foot shock)
-
This compound (DCAR) or Dithis compound (DDCAR)
-
Vehicle
Procedure:
-
Training: Train the rats to avoid a foot shock (US) by moving to the other side of the shuttle box upon presentation of a conditioned stimulus (CS).
-
Drug Administration: Once the rats have reached a stable baseline of avoidance responding, administer DCAR or DDCAR (p.o. or i.p.) at various doses.
-
Testing: At a specified time after drug administration, place the rats back in the shuttle box and record the number of successful avoidance responses, escape responses, and failures to respond.
-
Data Analysis: Analyze the dose-dependent effects of the compound on the percentage of avoidance responses. A decrease in avoidance responding without a significant increase in escape failures is indicative of antipsychotic-like activity.
Logical Relationship Diagram:
Caption: Logical flow of the conditioned avoidance response test.
Protocol 3: Amphetamine-Induced Hyperactivity in Rats
This model is also used to screen for antipsychotic-like activity.[7]
Objective: To assess the ability of this compound to inhibit amphetamine-induced hyperlocomotion in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Open-field activity chambers equipped with infrared beams
-
d-amphetamine
-
This compound (DCAR) or Dithis compound (DDCAR)
-
Vehicle
Procedure:
-
Habituation: Place the rats in the activity chambers for a period of time (e.g., 60 minutes) to allow for habituation to the novel environment.
-
Drug Pre-treatment: Administer DCAR or DDCAR (p.o. or i.p.) at various doses.
-
Amphetamine Challenge: After a specified pre-treatment time, administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperactivity.
-
Activity Monitoring: Immediately place the rats back into the activity chambers and record locomotor activity for a set period (e.g., 90 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group. A dose-dependent reduction in hyperactivity indicates antipsychotic-like potential.
Signaling Pathway
The primary mechanism of action of this compound, like its parent compound, involves the modulation of dopaminergic and serotonergic signaling pathways. As a D3/D2 partial agonist, it can act as either an agonist or antagonist depending on the endogenous dopamine levels.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of this compound.
Conclusion
The major metabolites of cariprazine, this compound (DCAR) and dithis compound (DDCAR), exhibit pharmacological profiles that are highly similar to the parent compound.[1][2] In vivo studies in rodent models have confirmed their contribution to the overall therapeutic effects of cariprazine.[4] DDCAR, in particular, has been shown to possess antipsychotic-like and procognitive properties, albeit with lower potency than cariprazine.[1][2][3] The detailed protocols provided herein should serve as a valuable resource for researchers investigating the in vivo effects of these important metabolites. Further studies are warranted to fully elucidate the specific contributions of DCAR and DDCAR to the clinical profile of cariprazine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Desmethyl Cariprazine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethyl cariprazine (B1246890) (DCAR), a major active metabolite of the antipsychotic drug cariprazine, in human plasma.[1][2] The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving cariprazine and its metabolites.
Introduction
Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][3] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major active metabolites: desmethyl cariprazine (DCAR) and dithis compound (DDCAR).[1][4] These metabolites are pharmacologically equipotent to the parent drug and have longer half-lives, contributing significantly to the overall therapeutic effect.[5][6][7] Therefore, the accurate quantification of both cariprazine and its active metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (e.g., Waters ACQUITY UPLC I-Class)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and consumables
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from approximately 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant with 100 µL of ultrapure water.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 413.2 | 382.2 | 25 |
| This compound-d3 (IS) | 416.2 | 382.2 | 25 |
Note: The specific MRM transitions and collision energies may require optimization on the instrument used.[4]
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used for the calibration curve. The concentrations of the QC and unknown samples are then calculated from this curve.
Method Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway of Cariprazine Metabolism
Caption: Metabolic pathway of cariprazine to its active metabolites.[1][4]
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and clinical effects of cariprazine.
References
- 1. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Desmethyl Cariprazine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for desmethyl cariprazine (B1246890), an active metabolite of the atypical antipsychotic cariprazine. The provided information is intended to guide researchers in the accurate determination of the binding affinity of desmethyl cariprazine at key central nervous system receptors.
Introduction
This compound (DCAR) is a major active metabolite of cariprazine, a dopamine (B1211576) D3-preferring D3/D2 receptor and serotonin (B10506) 5-HT1A receptor partial agonist.[1][2][3] Understanding the receptor binding profile of this metabolite is crucial for elucidating the overall pharmacological effects of cariprazine. Like its parent compound, this compound exhibits high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[1][3][4] This document outlines the protocols for in vitro radioligand binding assays to quantify the interaction of this compound with these important therapeutic targets.
Data Presentation: Receptor Binding Affinities of this compound
The following table summarizes the in vitro binding affinities (pKi) of this compound for various human and rat receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor | Cell or Tissue Source | Binding Affinity (pKi) of this compound (DCAR) |
| Human Receptors | ||
| Dopamine D3 | CHO cells | 10.42[1] |
| Dopamine D2L | CHO cells | 9.09[1] |
| Dopamine D2S | CHO cells | 8.88[1] |
| Serotonin 5-HT1A | CHO cells | 8.53[1] |
| Serotonin 5-HT2B | CHO-K1 cells | 9.33[1] |
| Serotonin 5-HT2A | CHO K1 cells | 7.93[1] |
| Histamine H1 | CHO cells | 7.74[1] |
| σ1 | Jurkat cells | 8.02[1] |
| Serotonin 5-HT2C | CHO cells | 7.13[1] |
| Rat Receptors | ||
| Dopamine D3 | Sf9 cells | 9.66[1] |
| Dopamine D2 | Striatum | 8.11[1] |
| Serotonin 5-HT1A | Hippocampus | 8.00[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for dopamine D2, D3, and serotonin 5-HT1A receptors. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
Protocol 1: Dopamine D2 and D3 Receptor Binding Assay
This protocol is designed for determining the binding affinity of this compound to human dopamine D2 and D3 receptors expressed in recombinant cell lines (e.g., CHO or HEK293 cells).
1. Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human dopamine D2L, D2S, or D3 receptors.
-
Radioligand: [3H]Spiperone (a commonly used antagonist radioligand for D2-like receptors).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer using a glass-Teflon homogenizer or by repeated pipetting.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]Spiperone solution, and 200 µL of diluted membrane suspension.
-
Non-specific Binding: 25 µL of haloperidol solution (10 µM final), 25 µL of [3H]Spiperone solution, and 200 µL of diluted membrane suspension.
-
Competitive Binding: 25 µL of this compound dilution, 25 µL of [3H]Spiperone solution, and 200 µL of diluted membrane suspension. The final concentration of [3H]Spiperone should be close to its Kd value for the respective receptor.
-
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Serotonin 5-HT1A Receptor Binding Assay
This protocol is suitable for determining the binding affinity of this compound to human or rat serotonin 5-HT1A receptors, using either recombinant cell lines or native tissue preparations (e.g., rat hippocampus).
1. Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells expressing human 5-HT1A receptors, or crude membrane preparations from rat hippocampus.
-
Radioligand: [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT), a 5-HT1A agonist radioligand, or [3H]WAY-100635, a 5-HT1A antagonist radioligand.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Serotonin (10 µM final concentration) or WAY-100635 (1 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% PEI.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
For recombinant cells, follow the procedure described in Protocol 1.
-
For rat hippocampus, dissect the tissue on ice, homogenize in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Set up the 96-well plate as described in Protocol 1, substituting the appropriate radioligand and non-specific binding control for the 5-HT1A receptor. The final concentration of the radioligand should be close to its Kd.
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Follow the procedures as outlined in Protocol 1.
-
3. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values of this compound for the serotonin 5-HT1A receptor.
Conclusion
The provided protocols and data offer a robust framework for the characterization of this compound's binding affinity at key dopaminergic and serotonergic receptors. Accurate determination of these binding parameters is essential for understanding the compound's pharmacological profile and its contribution to the therapeutic effects of cariprazine. Researchers are encouraged to optimize these protocols for their specific experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols for Utilizing Desmethyl Cariprazine in Dopamine Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl cariprazine (B1246890) (DCAR) is one of the two major active metabolites of cariprazine, a third-generation atypical antipsychotic.[1] Cariprazine and its metabolites exhibit a unique pharmacological profile characterized by high affinity and partial agonism at dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 subtype.[2][3] This profile is thought to contribute to cariprazine's efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[4] Understanding the functional activity of desmethyl cariprazine at these receptors is crucial for elucidating the overall mechanism of action of the parent drug and for the development of novel therapeutics targeting the dopaminergic system.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in key functional assays to characterize its activity at dopamine D2 and D3 receptors. The included assays—Radioligand Binding, cAMP Modulation, and β-Arrestin Recruitment—are fundamental tools for assessing the pharmacological properties of compounds acting on G protein-coupled receptors (GPCRs).
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the quantitative data on the in vitro pharmacological profile of this compound at human dopamine D2 and D3 receptors.
Table 1: Radioligand Binding Affinity of this compound
| Compound | Receptor | Ki (nM) |
| This compound (DCAR) | Dopamine D2L | 1.9 |
| Dopamine D3 | 0.3 |
Data sourced from Kiss et al., 2019.[2]
Table 2: Functional Activity of this compound in cAMP Assays
| Compound | Receptor | Assay Type | Functional Response | EC50 (nM) | Emax (% of Dopamine) |
| This compound (DCAR) | Dopamine D2 | cAMP Inhibition | Partial Agonist | 1.8 | ~70-80% |
| Dopamine D3 | cAMP Inhibition | Partial Agonist | 2.5 | ~70-80% |
Data and estimations are based on findings reported by Kiss et al., 2019, which state that DCAR acted as a partial agonist with maximal effects 20-30% less than dopamine and with comparable potency to cariprazine at D2 receptors and slightly lower potency at D3 receptors.[5]
Table 3: Functional Activity of this compound in [35S]GTPγS Binding Assays
| Compound | Receptor | Assay Type | Functional Response |
| This compound (DCAR) | Dopamine D2 | [35S]GTPγS Binding | Antagonist |
| Dopamine D3 | [35S]GTPγS Binding | Antagonist |
In the context of this specific assay, DCAR did not stimulate [³⁵S]GTPγS binding, thus exhibiting antagonist behavior. Data sourced from Kiss et al., 2019.[2]
Note on β-Arrestin Recruitment: As of the latest available data, specific quantitative EC50 and Emax values for this compound in β-arrestin recruitment assays have not been published. However, cariprazine itself has been shown to be a weak partial agonist in β-arrestin recruitment assays.[6]
Mandatory Visualizations
Caption: Dopamine D2/D3 receptor signaling pathways.
Caption: General experimental workflow overview.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-(+)-PHNO for D3).
-
This compound stock solution.
-
Non-specific binding competitor (e.g., Haloperidol for D2, Eticlopride for D3).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilution or vehicle (for total binding) or non-specific competitor (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the plate contents onto a filter mat using a cell harvester, washing several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Modulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in modulating cAMP levels via dopamine D2 and D3 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Cell culture medium.
-
Forskolin.
-
This compound stock solution.
-
Dopamine (as a reference agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well or 384-well plates.
Protocol:
-
Seed the cells into the appropriate microplate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Prepare serial dilutions of this compound and dopamine in stimulation buffer.
-
To determine agonist activity, add the compound dilutions to the cells.
-
To measure the inhibition of adenylyl cyclase, pre-treat the cells with the compound dilutions for 10-15 minutes, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration.
-
Generate dose-response curves and calculate EC50 and Emax values using non-linear regression. The Emax is expressed as a percentage of the maximal response to dopamine.
β-Arrestin Recruitment Assay (BRET)
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells.
-
Plasmids encoding the dopamine receptor fused to a Renilla luciferase (Rluc) variant and β-arrestin-2 fused to a yellow fluorescent protein (YFP) variant.
-
Transfection reagent.
-
Cell culture medium.
-
This compound stock solution.
-
Dopamine (as a reference agonist).
-
BRET substrate (e.g., Coelenterazine h).
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring dual-emission luminescence.
Protocol:
-
Co-transfect HEK293 cells with the receptor-Rluc and β-arrestin-YFP constructs.
-
After 24-48 hours, harvest the cells and resuspend them in assay buffer.
-
Seed the cells into the white microplate.
-
Prepare serial dilutions of this compound and dopamine.
-
Add the compound dilutions to the cells and incubate at room temperature for 5-15 minutes.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for Rluc emission and one for YFP emission).
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Generate dose-response curves by plotting the BRET ratio against the compound concentration and determine the EC50 and Emax values.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cariprazine exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antipsychotic-Like Effects of Desmethyl Cariprazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl cariprazine (B1246890) (DCAR) is one of the two major active metabolites of cariprazine, a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist with approved efficacy in schizophrenia and bipolar disorder.[1][2][3][4] Understanding the pharmacological profile of DCAR is crucial for a comprehensive assessment of cariprazine's overall therapeutic effects. These application notes provide detailed protocols for key animal models used to assess the antipsychotic-like properties of compounds like DCAR. While direct in vivo behavioral data for desmethyl cariprazine in these models are limited in publicly available literature, this document summarizes the extensive in vitro characterization of DCAR and relevant in vivo data for the parent compound, cariprazine, and the other major metabolite, didesmethyl-cariprazine (DDCAR).[1][4] This information allows for informed predictions of DCAR's potential antipsychotic-like efficacy.
Pharmacological Profile of this compound
This compound, like its parent compound, exhibits a high affinity for dopamine D3 and D2 receptors, acting as a partial agonist.[1][4][5] It also shows affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist, and antagonist activity at 5-HT2B receptors.[1][4] Notably, both DCAR and DDCAR display a higher selectivity for D3 versus D2 receptors when compared to cariprazine.[1][6] The pharmacological similarities among cariprazine, DCAR, and DDCAR suggest that these metabolites contribute significantly to the overall clinical efficacy of cariprazine.[3][4][7]
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Cariprazine and its Metabolites
| Receptor | Cariprazine | This compound (DCAR) | Dithis compound (DDCAR) |
| Human Dopamine D3 | 0.085 | 0.066 | 0.053 |
| Human Dopamine D2L | 0.49 | 0.41 | 0.3 |
| Human Serotonin 5-HT1A | 2.6 | 10 | 2.9 |
| Human Serotonin 5-HT2B | 0.57 | 1.1 | 0.6 |
| Human Serotonin 5-HT2A | 18.8 | 25.1 | 14.1 |
Data sourced from Kiss et al., 2019.[1]
Table 2: In Vitro Functional Activity of Cariprazine and its Metabolites
| Assay | Receptor | Cariprazine | This compound (DCAR) | Dithis compound (DDCAR) |
| cAMP Accumulation | Human Dopamine D2 | Partial Agonist | Partial Agonist | Partial Agonist |
| cAMP Accumulation | Human Dopamine D3 | Partial Agonist | Partial Agonist | Partial Agonist |
| cAMP Accumulation | Human Serotonin 5-HT1A | Full Agonist | Partial Agonist | Full Agonist |
| [35S]GTPγS Binding | Human Serotonin 5-HT2B | Antagonist | Antagonist | Antagonist |
Data sourced from Kiss et al., 2019.[1]
Key Animal Models for Antipsychotic-Like Effects
The following are standard and widely used preclinical models to predict the antipsychotic efficacy of novel compounds.
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity.[8][9][10][11] It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[8]
-
Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS) source is equipped in the chamber.
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of a CS (e.g., a tone or light) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.
-
If the rat fails to move to the other compartment during the CS, a mild, constant-current footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor, co-terminating with the CS.
-
Movement to the other compartment during the shock is recorded as an escape response.
-
Conduct multiple trials (e.g., 30-50) per session with a variable inter-trial interval (e.g., 30-60 seconds).
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once stable avoidance is established, administer this compound, vehicle, or a reference antipsychotic at various doses.
-
After a predetermined pretreatment time, place the rat in the shuttle box and initiate the test session, which is identical to the training sessions.
-
Record the number of avoidance, escape, and non-escape responses (failures).
-
-
Data Analysis: Analyze the data for a selective decrease in avoidance responses at doses that do not significantly affect escape responses. A significant reduction in avoidance without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Phencyclidine (PCP)-Induced Hyperactivity
PCP, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia.[12][13][14][15] The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.[12]
-
Apparatus: An open-field arena equipped with automated photobeam detectors or a video-tracking system to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Habituation: Place the mice individually into the open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes) to minimize novelty-induced hyperactivity.
-
Drug Administration:
-
Administer the test compound (this compound), vehicle, or a reference drug at various doses.
-
After an appropriate pretreatment interval, administer PCP (e.g., 1-5 mg/kg, s.c. or i.p.).
-
-
Data Collection: Immediately after PCP administration, place the mice back into the open-field arenas and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated PCP group. A significant dose-dependent reduction in PCP-induced hyperactivity suggests antipsychotic-like potential.
In Vivo Receptor Occupancy
To correlate the behavioral effects with target engagement, in vivo receptor occupancy studies are essential. These studies determine the extent to which a compound binds to its target receptors in the brain at behaviorally active doses.
Experimental Protocol: Ex Vivo Dopamine D2/D3 Receptor Occupancy in Rodents
-
Drug Administration: Administer this compound at doses corresponding to those used in the behavioral experiments to a cohort of rodents. A vehicle-treated group serves as a control.
-
Radioligand Injection: At the time of predicted peak behavioral effect, administer a radiolabeled ligand that binds to D2 and D3 receptors (e.g., [3H]-(+)-PHNO, a D3-preferring agonist) via tail vein injection.[16]
-
Brain Tissue Collection: After a sufficient time for the radioligand to reach equilibrium in the brain (e.g., 60 minutes), euthanize the animals and rapidly dissect brain regions of interest.[16] For D3 receptor occupancy, the cerebellar lobules 9 and 10 are often used, while the striatum is the primary region for D2 receptor occupancy.[16]
-
Radioactivity Measurement: Homogenize the brain tissue and measure the amount of radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate receptor occupancy as the percentage reduction in specific radioligand binding in the drug-treated animals compared to the vehicle-treated animals.
Expected Outcomes and Data Interpretation
Based on its in vitro profile, this compound is expected to demonstrate antipsychotic-like effects in these animal models.
-
In the CAR model: DCAR is predicted to dose-dependently reduce conditioned avoidance responding at doses that do not produce motor impairment (i.e., do not significantly increase escape failures).
-
In the PCP-induced hyperactivity model: DCAR is expected to attenuate the hyperlocomotor effects of PCP.
-
In receptor occupancy studies: DCAR should demonstrate dose-dependent occupancy of D2 and D3 receptors in the brain, with a preference for D3 receptors at lower doses.
The table below presents available in vivo data for cariprazine and its metabolite DDCAR in relevant animal models, which can serve as a benchmark for interpreting the results obtained with this compound.
Table 3: In Vivo Antipsychotic-Like Activity of Cariprazine and Dithis compound (ED50, mg/kg)
| Animal Model | Species | Cariprazine | Dithis compound (DDCAR) |
| Amphetamine-Induced Hyperactivity | Rat | 0.12 | 0.38 |
| MK-801-Induced Hyperactivity | Mouse | 0.049 | 0.49 |
| PCP-Induced Hyperactivity | Rat | 0.09 | 0.23 |
| Conditioned Avoidance Response | Rat | 0.84 | 2.2 |
Data sourced from Kiss et al., 2019.[5] Note: Lower ED50 values indicate higher potency.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Assessing Antipsychotic-Like Effects
Caption: Workflow for behavioral and receptor occupancy studies.
Diagram 2: Postulated Signaling Pathway of this compound
Caption: this compound's partial agonism at D2/D3 receptors.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conditioned avoidance response in the development of new antipsychotics. | Semantic Scholar [semanticscholar.org]
- 12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropharmacological studies of phencyclidine (PCP)-induced behavioral stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonism of phencyclidine-induced hyperactivity by glycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Cariprazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cariprazine (B1246890) and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in biological matrices. The protocols are intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.
Simultaneous Quantification of Cariprazine, DCAR, and DDCAR in Human Plasma by LC-MS/MS
This section details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of cariprazine and its two primary active metabolites, DCAR and DDCAR, in human plasma.[1][2] Cariprazine is metabolized primarily by CYP3A4 and to a lesser extent by CYP2D6, leading to the formation of DCAR and DDCAR, which contribute significantly to the overall therapeutic effect.[3]
Signaling Pathway of Cariprazine Metabolism
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of cariprazine, DCAR, and DDCAR.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cariprazine | 427.4 | 247.2 |
| DCAR | 413.4 | 247.2 |
| DDCAR | 399.4 | 247.2 |
| Internal Standard (d8-Cariprazine) | 435.4 | 255.2 |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 20-80% B over 3 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Method Validation | |
| Linearity Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Inter- and Intra-day Precision | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard solution (d8-Cariprazine, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A: 20% B).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS System and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions listed in Table 1.
Experimental Workflow
References
Application of Desmethyl Cariprazine in Neuropharmacological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl cariprazine (B1246890) (DCAR) is one of the two major, pharmacologically active metabolites of cariprazine, a third-generation atypical antipsychotic.[1][2] Cariprazine is a dopamine (B1211576) D3-preferring D3/D2 receptor and serotonin (B10506) 5-HT1A receptor partial agonist.[3][4] Like its parent compound, desmethyl cariprazine exhibits a similar in vitro receptor binding profile and contributes significantly to the overall clinical efficacy of cariprazine.[1][2] Understanding the specific pharmacological properties of this compound is crucial for a comprehensive understanding of cariprazine's mechanism of action and for the development of novel therapeutic agents targeting similar pathways. These application notes provide an overview of the key characteristics of this compound and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound functions as a partial agonist at dopamine D2 and D3 receptors, as well as at serotonin 5-HT1A receptors.[3][5] Its partial agonism means it can act as either an agonist or an antagonist depending on the endogenous neurotransmitter levels, thereby modulating dopaminergic and serotonergic neurotransmission.[6][7] Notably, both this compound and its parent compound show a higher affinity for the D3 receptor compared to the D2 receptor.[5][8] This D3-preferring activity is hypothesized to contribute to the pro-cognitive and antidepressant-like effects observed with cariprazine.[9]
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound in comparison to cariprazine and its other major active metabolite, dithis compound (DDCAR).
Table 1: In Vitro Receptor Binding Affinities (pKi) of Cariprazine and its Metabolites [8]
| Target | Cariprazine (pKi) | This compound (DCAR) (pKi) | Dithis compound (DDCAR) (pKi) |
| Human Receptors | |||
| Dopamine D3 | 10.07 | 10.42 | 10.25 |
| Dopamine D2L | 9.31 | 9.09 | 8.85 |
| Dopamine D2S | 9.16 | 8.88 | 8.58 |
| Serotonin 5-HT1A | 8.59 | 8.53 | 8.77 |
| Serotonin 5-HT2B | 9.24 | 9.33 | 9.28 |
| Serotonin 5-HT2A | 7.73 | 7.93 | 7.94 |
| Histamine H1 | 7.63 | 7.74 | 7.63 |
| Rat Receptors | |||
| Dopamine D3 | 9.15 | 9.66 | 9.80 |
| Dopamine D2 | 8.03 | 8.11 | 7.89 |
| Serotonin 5-HT1A | 8.34 | 8.00 | 8.31 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of Cariprazine and its Metabolites in cAMP Signaling Assays [5]
| Receptor | Compound | Functional Activity |
| Human Dopamine D2 | Cariprazine | Partial Agonist |
| This compound (DCAR) | Partial Agonist | |
| Dithis compound (DDCAR) | Partial Agonist | |
| Human Dopamine D3 | Cariprazine | Partial Agonist |
| This compound (DCAR) | Partial Agonist | |
| Dithis compound (DDCAR) | Partial Agonist | |
| Human Serotonin 5-HT1A | Cariprazine | Full Agonist |
| This compound (DCAR) | Partial Agonist | |
| Dithis compound (DDCAR) | Full Agonist |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropharmacological properties of this compound.
In Vitro Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine and serotonin receptors.[10][11][12]
Objective: To quantify the affinity of this compound for specific G protein-coupled receptors (GPCRs) such as dopamine D2, D3, and serotonin 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]-(+)-PHNO for D3, [3H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filter harvester
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the effect of this compound on adenylyl cyclase activity downstream of GPCR activation.[4][13][14]
Objective: To determine whether this compound acts as an agonist, antagonist, or partial agonist at Gi/o-coupled (e.g., D2, D3) or Gs-coupled serotonin receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
384-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
For Gi-coupled receptors (D2, D3), pre-treat the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of forskolin (e.g., 1-10 µM).
-
For Gs-coupled receptors, treat the cells with varying concentrations of this compound alone.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
-
A partial agonist will produce a response that is lower than a full agonist and will antagonize the effect of a full agonist.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of this compound.[15][16][17]
Objective: To assess the in vivo effects of this compound on dopamine and serotonin release and metabolism in brain regions such as the prefrontal cortex and striatum.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection) and continue collecting dialysate samples.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC-ED.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Behavioral Models
Objective: To evaluate the potential antidepressant-like activity of this compound.
Procedure:
-
Individually house rodents and handle them for several days before the test.
-
On day 1 (pre-test), place each animal in a cylinder of water (23-25°C) for 15 minutes.
-
On day 2 (test), administer this compound or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), place the animal back into the water cylinder for 5 minutes.
-
Record the duration of immobility, swimming, and climbing behaviors.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Objective: To assess the effects of this compound on recognition memory.
Procedure:
-
Habituate the animal to an open-field arena for several days.
-
On the training day, place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).
-
After a retention interval (e.g., 1-24 hours), administer this compound or vehicle.
-
In the test phase, replace one of the familiar objects with a novel object and allow the animal to explore again.
-
Record the time spent exploring each object.
-
A preference for exploring the novel object over the familiar one (discrimination index > 0.5) indicates intact recognition memory. An enhancement of this preference by this compound would suggest pro-cognitive effects.
Visualizations
Metabolic pathway of cariprazine to its active metabolites.
Dopamine D2/D3 receptor signaling and modulation by DCAR.
Serotonin 5-HT1A receptor signaling and modulation by DCAR.
Experimental workflow for neuropharmacological profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 3. scispace.com [scispace.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Desmethyl Cariprazine Synthesis & Purification
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis and purification of desmethyl cariprazine (B1246890).
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Core Issues
Q1: My N-alkylation reaction to produce desmethyl cariprazine has a very low yield. What are the common causes?
A1: Low yields in the N-alkylation of the piperazine (B1678402) moiety are a frequent issue. Several factors could be responsible:
-
Incomplete Reaction: The reaction between 1-(2,3-dichlorophenyl)piperazine (B491241) and the activated trans-4-amino-cyclohexyl-ethanol derivative might be stalling. Ensure your reagents are pure and dry, as moisture can interfere with the reaction.
-
Side Reactions: A common side reaction is the formation of the N,N'-bis-arylated piperazine byproduct.[1] To minimize this, consider using an excess of the piperazine starting material relative to the alkylating agent.[1]
-
Steric Hindrance: The bulky nature of the reactants can slow down the reaction rate. Optimization of temperature and reaction time is crucial. Many N-alkylation reactions require heating (e.g., 80-110 °C) to proceed efficiently.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical. A non-nucleophilic, strong base is often required.[1] Ensure all starting materials are soluble in the chosen solvent at the reaction temperature to avoid a heterogeneous mixture that can impede the reaction.[1]
Q2: I'm observing significant byproduct formation, specifically a di-substituted piperazine. How can I improve the selectivity for mono-alkylation?
A2: Achieving mono-alkylation of piperazine is a classic challenge in organic synthesis. Here are key strategies to improve selectivity:
-
Stoichiometry Control: Use a significant excess of the piperazine reactant compared to the electrophile (alkylating agent). This statistically favors the mono-substituted product.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the excess piperazine can help maintain a low concentration of the electrophile, further reducing the likelihood of a second alkylation.[1]
-
Use of Protecting Groups: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] This ensures the reaction occurs only at the unprotected nitrogen. The Boc group can then be removed in a subsequent deprotection step.[2]
Q3: The final acylation step to form the urea (B33335) moiety is inefficient. How can this be optimized?
A3: The reaction of the secondary amine (this compound precursor) with an appropriate methylcarbamoylating agent can be sluggish.
-
Reagent Reactivity: Ensure the methylcarbamoyl chloride or a similar reagent is fresh and highly reactive.
-
Reaction Time and Temperature: Some patented procedures for the analogous cariprazine synthesis report long reaction times (e.g., 36-48 hours) at room temperature.[3][4][5] Consider optimizing the temperature; however, be mindful that higher temperatures could lead to degradation.
-
Catalyst/Base: The presence of a suitable base, like diisopropylethylamine, is often necessary to scavenge the HCl generated during the reaction.[3][4]
Purification & Analysis Challenges
Q4: I'm having difficulty purifying the crude this compound product using column chromatography. What conditions are recommended?
A4: Purification of polar, nitrogen-containing compounds can be challenging.
-
Stationary Phase: A standard silica (B1680970) gel is often used. However, if tailing is an issue due to the basic nature of the amine, consider using deactivated silica or alumina.
-
Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by introducing methanol (B129727). A small amount of a basic modifier, like triethylamine (B128534) (~0.1-1%), can be added to the mobile phase to reduce peak tailing and improve resolution.
-
Alternative Techniques: If column chromatography is insufficient, consider preparative HPLC or crystallization. For crystallization, solvents like n-heptane or cyclohexane (B81311) have been used as anti-solvents to precipitate the final product from a solvent like dichloromethane.[4]
Q5: My purified product shows poor solubility. Is this expected, and what solvents are suitable?
A5: this compound, like its parent compound, can exhibit limited solubility. One source notes that the related dithis compound is insoluble or only slightly soluble in DMSO, requiring sonication and heating to 80°C for dissolution.[6] For analytical purposes, methods often use a mixture of an organic solvent like methanol or acetonitrile (B52724) with an aqueous buffer.[7][8]
Q6: What are the standard analytical techniques for verifying the purity and identity of this compound?
A6: A combination of chromatographic and spectroscopic methods is essential:
-
HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the primary method for assessing purity and confirming the molecular weight (C₂₀H₃₀Cl₂N₄O, MW: 413.39 g/mol ).[9][10] Typical conditions involve a C18 column with a gradient of acetonitrile and a buffered aqueous phase (e.g., with formic acid or ammonium (B1175870) acetate).[7][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and ensuring the absence of impurities.
-
HPTLC: High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification, with reported mobile phases like toluene (B28343):methanol or ethyl acetate:methanol and detection at ~253-257 nm.[7][12]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes from various patented cariprazine synthesis procedures, which are analogous to the final step in this compound synthesis. These can serve as a starting point for optimization.
| Precursor (Compound I) | Reagent | Base | Solvent | Reaction Time | Yield | Purity | Impurity Profile | Reference |
| Dihydrochloride Salt | Dimethylcarbamoyl Chloride | 10% NaOH (aq) | Dichloromethane / Water | 13 hours | 85.0% | 99.2% | Double-condensation: 0.10% | [4] |
| Free Base | Dimethylcarbamoyl Chloride | Diisopropylethylamine | Dichloromethane | 36 hours | 63.8% | N/A | N/A | [4] |
| Free Base | Dimethylcarbamoyl Chloride | 10% Na₂CO₃ (aq) | 2-Methyltetrahydrofuran / Water | 14 hours | 87.5% | 99.5% | Double-condensation: 0.10% | [4] |
| Free Base | Dimethylcarbamoyl Chloride | N/A | N/A | 48 hours | 65% | N/A | N/A | [3][5] |
Experimental Protocols
Protocol 1: General N-Alkylation of Piperazine (Illustrative)
This protocol is a general illustration for the N-alkylation step, which must be adapted and optimized for the specific substrates used in this compound synthesis.
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Addition: To the flask, add the piperazine derivative (e.g., 1-(2,3-dichlorophenyl)piperazine, 1.2 equivalents) and a suitable anhydrous solvent (e.g., toluene or dioxane).[1]
-
Base Addition: Add a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.5 equivalents).[1]
-
Electrophile Addition: Slowly add the alkylating agent (e.g., a trans-4-substituted-cyclohexylethyl tosylate, 1.0 equivalent) dissolved in the same solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Purification by Crystallization (Illustrative)
This protocol outlines a general final purification step based on patent literature for cariprazine.[4]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as dichloromethane.
-
Anti-Solvent Addition: While stirring, slowly add an anti-solvent, such as n-heptane or cyclohexane, until the solution becomes cloudy, indicating the onset of precipitation.[4]
-
Crystallization: Continue stirring at room temperature or cool the mixture in an ice bath to promote further crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Visualizations
Synthesis & Purification Workflow
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Low Yield in N-Alkylation
Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 5. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 6. Dithis compound | Dopamine Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [japtronline.com]
- 9. allmpus.com [allmpus.com]
- 10. scite.ai [scite.ai]
- 11. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]
- 12. ijprajournal.com [ijprajournal.com]
Identifying and characterizing impurities in desmethyl cariprazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of desmethyl cariprazine (B1246890).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing an unexpected peak in the HPLC analysis of my desmethyl cariprazine synthesis reaction mixture. How can I identify it?
A1: An unexpected peak in your HPLC chromatogram could be an unreacted starting material, a byproduct, or a degradation product. Here is a systematic approach to identify the impurity:
-
Review the Synthetic Route: Consider the starting materials, reagents, and intermediates in your synthesis. Common impurities often include the starting amine precursor, trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine, or related analogues.
-
Mass Spectrometry (MS) Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This will provide the molecular weight of the impurity, offering significant clues to its identity. Refer to the table below for masses of common impurities.
-
Relative Retention Time (RRT) Comparison: If you have access to reference standards for potential impurities, compare their retention times to that of your unknown peak under the same HPLC conditions.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] If a peak matching the unknown impurity is generated, this suggests it is a degradation product.
-
NMR Spectroscopy: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using 1D and 2D NMR spectroscopy.
Q2: My final product shows the presence of dithis compound. What is the likely cause and how can I minimize it?
A2: Dithis compound is a common process-related impurity. Its presence is often due to the incomplete methylation of the starting amine precursor or the presence of the primary diamine impurity in the starting material.
-
To minimize its formation:
-
Ensure the purity of the starting trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine.
-
Use a slight excess of the methylating agent (e.g., methyl isocyanate) to drive the reaction to completion.
-
Optimize reaction time and temperature to ensure complete conversion.
-
Purify the crude product using column chromatography or recrystallization to remove any remaining dithis compound.
-
Q3: I have a significant amount of an impurity with the same mass as my product, but a different retention time. What could it be?
A3: An impurity with the same mass as this compound is likely a stereoisomer. The most common isomer is the cis-isomer of the cyclohexyl ring. The therapeutic product is the trans-isomer.
-
Identification and Control:
-
The presence of the cis-isomer usually originates from the isomeric purity of the starting materials.
-
Use analytical techniques that can separate stereoisomers, such as chiral HPLC or specific achiral HPLC methods with high resolving power.
-
Source starting materials with high diastereomeric purity.
-
Q4: What are the potential degradation pathways for this compound and how can I avoid them?
A4: Based on forced degradation studies of the closely related cariprazine, this compound is likely susceptible to degradation under acidic, basic, and oxidative conditions.[1][2]
-
To avoid degradation:
-
Acidic and Basic Conditions: Avoid exposure to strong acids and bases during work-up and purification. Use neutral or buffered conditions where possible.
-
Oxidative Conditions: Protect the reaction mixture and the final product from strong oxidizing agents and exposure to air and light for extended periods. Store the final product under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation: Common Impurities in this compound Synthesis
The following table summarizes potential impurities, their likely sources, and key analytical data. Researchers should use this table as a guide and confirm the identity of any impurities using certified reference standards.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Likely Source |
| This compound | 839712-15-1 | C₂₀H₃₀Cl₂N₄O | 413.39 | Product |
| Dithis compound | 839712-25-3 | C₁₉H₂₈Cl₂N₄O | 399.36 | Incomplete reaction of the starting amine; impurity in the starting material. |
| trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine | 791778-53-5 | C₁₈H₂₇Cl₂N₃ | 356.34 | Unreacted starting material. |
| cis-Desmethyl Cariprazine | Not Available | C₂₀H₃₀Cl₂N₄O | 413.39 | Isomeric impurity from starting materials. |
| Cariprazine | 839712-12-8 | C₂₁H₃₂Cl₂N₄O | 427.41 | Over-methylation or impurity from a different synthesis campaign. |
| Cariprazine Dimer Impurity | Not Available | C₃₇H₅₂Cl₄N₆O | 738.66 | Byproduct from side reactions, particularly at elevated temperatures. |
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This method is a general guideline and should be optimized for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 216 nm.[3]
-
Injection Volume: 10 µL.
LC-MS Method for Identification of Unknown Impurities
-
LC System: Use the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is recommended.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the mass spectrum for the peak of interest and determine the parent ion's m/z. Use this to propose a molecular formula and structure.
Protocol for Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known concentration of pure this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Treat the stock solution with 1N HCl at 60 °C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Treat the stock solution with 1N NaOH at 60 °C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105 °C for 24 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the developed HPLC and LC-MS methods and compare the chromatograms to that of an unstressed sample.
Visualizations
Caption: Workflow for synthesis, analysis, and troubleshooting of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine [lgcstandards.com]
- 3. trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride | C21H33Cl3N4O | CID 129858658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Pathways of Desmethyl Cariprazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability testing and degradation pathways of desmethyl cariprazine (B1246890). The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is desmethyl cariprazine and why is its stability important?
This compound is a major active metabolite of cariprazine, an atypical antipsychotic medication.[1] As a clinically relevant metabolite, its stability profile is crucial for ensuring the overall safety, efficacy, and quality of cariprazine drug products.[2] Understanding its degradation pathways helps in the development of stable formulations and in the identification of potential impurities.
Q2: Under what conditions is this compound expected to be unstable?
Based on forced degradation studies of the parent compound, cariprazine, this compound is likely to be labile under acidic, basic, and oxidative conditions.[3][4] Hydrolytic degradation is a key concern.[5]
Q3: Is this compound sensitive to light and heat?
Studies on cariprazine indicate that it is generally stable under photolytic and thermal stress conditions.[3][4] Therefore, this compound is also expected to exhibit relative stability when exposed to light and heat.
Q4: What are the major degradation products observed during the forced degradation of cariprazine?
Forced degradation studies of cariprazine have identified several degradation products (DPs).[3] These are typically formed through hydrolysis and oxidation of the cariprazine molecule. While specific degradation products of this compound are not extensively detailed in the public literature, they are likely to be related to the degradation pathways of the parent compound.
Q5: What analytical techniques are most suitable for stability testing of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the separation and quantification of cariprazine and its related substances, including this compound.[6][7] For the identification and characterization of degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool.[3][6]
Troubleshooting Guide
Issue 1: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase pH or composition.
-
Troubleshooting Step:
-
Optimize the pH of the mobile phase buffer. A pH of around 4.8 has been shown to be effective for cariprazine analysis.
-
Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A common starting point is a 50:50 (v/v) ratio.[8]
-
Ensure proper degassing of the mobile phase to prevent air bubbles.
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuations in column temperature or mobile phase flow rate.
-
Troubleshooting Step:
-
Use a column oven to maintain a consistent temperature (e.g., 25°C).[6]
-
Ensure the HPLC pump is delivering a stable flow rate.
-
Check for any leaks in the system.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Contamination of the sample, solvent, or glassware, or degradation of the sample.
-
Troubleshooting Step:
-
Use high-purity solvents and reagents.
-
Ensure all glassware is thoroughly cleaned.
-
Prepare fresh samples and standards before each analysis.
-
If degradation is suspected, store samples at appropriate conditions (e.g., protected from light, at low temperatures) and analyze them promptly.
-
Issue 4: Difficulty in achieving significant degradation in stress studies.
-
Possible Cause: Stress conditions are not harsh enough.
-
Troubleshooting Step:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Increase the temperature or duration of the stress exposure.
-
Refer to ICH guidelines for recommended stress conditions.[6]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Cariprazine
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 35°C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | Not Specified |
| Thermal | Dry Heat | 60°C | 60 minutes |
| Photolytic | Sunlight Exposure | Room Temperature | 12 hours |
This table summarizes typical conditions used in forced degradation studies of cariprazine, which can serve as a starting point for this compound stability testing.[8][9][10]
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[9]
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 N sodium hydroxide.[9]
-
Base Degradation: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Keep the mixture at 35°C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 N hydrochloric acid.[9]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 60°C for 60 minutes.[8]
-
Photolytic Degradation: Expose a solution of this compound to sunlight for 12 hours.[10]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M ammonium (B1175870) acetate, pH 4.8) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 253 nm.[9]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 20 µL.[6]
Mandatory Visualizations
Caption: General workflow for a forced degradation study of this compound.
References
- 1. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. US11273156B2 - Stable cariprazine formulations for oral use - Google Patents [patents.google.com]
- 6. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC method for stability testing of cariprazine in bulk. [wisdomlib.org]
- 8. acgpubs.org [acgpubs.org]
- 9. japtronline.com [japtronline.com]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Optimizing LC-MS/MS for Desmethyl Cariprazine Detection
Welcome to the technical support center for the LC-MS/MS analysis of desmethyl cariprazine (B1246890). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for sensitive and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for analyzing desmethyl cariprazine in plasma?
A1: Protein precipitation (PPT) is a widely used method for preparing plasma samples for the analysis of this compound.[1][2] This technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample to denature and precipitate proteins.[1][2][3] The resulting supernatant, which contains the analyte of interest, can then be directly injected into the LC-MS/MS system or further processed. For enhanced cleanup, particularly to remove phospholipids (B1166683) that can cause ion suppression, specialized plates like Captiva EMR—Lipid can be utilized during the protein precipitation workflow.
Q2: Which type of liquid chromatography (LC) column is recommended for the separation of this compound?
A2: Reversed-phase C18 columns are commonly employed for the chromatographic separation of this compound and its related compounds.[4][5][6] These columns provide good retention and separation for moderately polar compounds like this compound from endogenous matrix components.
Q3: What are the typical mobile phases used for the analysis of this compound?
A3: The mobile phase for the LC-MS/MS analysis of this compound typically consists of a mixture of an organic solvent and an aqueous buffer. Common organic solvents include acetonitrile and methanol.[5][7] The aqueous phase is often modified with additives like formic acid, ammonium (B1175870) acetate, or orthophosphoric acid to improve peak shape and ionization efficiency.[5][7][8]
Q4: What is the preferred ionization mode for detecting this compound by mass spectrometry?
A4: Positive electrospray ionization (ESI+) is the preferred mode for the sensitive detection of this compound. This is because the molecular structure of this compound contains basic nitrogen atoms that are readily protonated in the ESI source, leading to a strong signal.
Q5: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A5: A common MRM transition for this compound is m/z 413.2 → 382.2.[9] It is crucial to optimize the collision energy for this transition on your specific instrument to achieve the highest sensitivity. The use of a deuterated internal standard, such as [2H3]-desmethyl-RGH-188, is also recommended for accurate quantification.[9]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step | Explanation |
| Ion Suppression | Perform a post-column infusion experiment to assess ion suppression. If suppression is observed, improve sample cleanup by using Solid Phase Extraction (SPE) or a more selective protein precipitation method. Modify the chromatographic gradient to separate this compound from the suppression zone. | Co-eluting matrix components, especially phospholipids from plasma, can interfere with the ionization of this compound, leading to a reduced signal.[10][11][12][13][14] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound and optimize source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). | Instrument parameters can drift or may not be optimal for this specific analyte, leading to decreased sensitivity. |
| Sample Degradation | Cariprazine and its metabolites can be labile under certain conditions, such as acidic or alkaline hydrolysis and oxidation.[15] Ensure samples are stored properly and processed promptly. Avoid harsh pH conditions during sample preparation if possible. | Degradation of the analyte will lead to lower measured concentrations. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step | Explanation |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Filter the mobile phases before use. | Impurities in the solvents or buffers can contribute to high background noise and interfere with the detection of the analyte. |
| Matrix Effects | As with ion suppression, improve sample cleanup to remove interfering matrix components. A more thorough extraction method like liquid-liquid extraction (LLE) or SPE can be beneficial. | In addition to suppressing the signal, co-eluting compounds can also introduce interfering peaks.[10][11] |
| System Contamination | Flush the LC system and mass spectrometer with an appropriate cleaning solution. Check for carryover by injecting a blank solvent after a high-concentration sample. | Residual analyte or matrix components from previous injections can build up in the system and cause background noise or ghost peaks. |
Issue 3: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step | Explanation |
| Incompatible Sample Solvent | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. |
| Column Degradation | Check the column performance with a standard mixture. If performance has deteriorated, replace the column. | Over time, the stationary phase of the LC column can degrade, leading to poor peak shape. |
| Secondary Interactions | Adjust the pH of the mobile phase. The addition of a small amount of an acid (e.g., formic acid) or a buffer can help to reduce peak tailing for basic compounds like this compound. | Interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based column can cause peak tailing. |
Experimental Protocols
Protocol 1: Protein Precipitation of Human Plasma
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution (e.g., deuterated this compound in methanol).
-
Add 300 µL of cold acetonitrile.
-
Vortex the tube for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of this compound. These should be used as a starting point and optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18, e.g., Phenomenex Kinetex® C18 (5 µm, 250 x 4.6 mm)[4], Waters C18 (3.5 µm, 150 x 4.6 mm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 90-95% B, hold, and re-equilibrate |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 20 µL[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 413.2 |
| Product Ion (m/z) | 382.2[9] |
| Internal Standard | Deuterated this compound (e.g., [2H3]-desmethyl-RGH-188)[9] |
| IS Precursor Ion (m/z) | 416.2 |
| IS Product Ion (m/z) | 382.2[9] |
| Capillary Voltage | 3.0 - 5.0 kV |
| Source Temperature | 350 - 500°C |
| Drying Gas Flow | Instrument Dependent |
| Nebulizer Gas Pressure | Instrument Dependent |
| Collision Energy | Optimize for your instrument |
Visualizations
Caption: A general experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. japtronline.com [japtronline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. providiongroup.com [providiongroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
Overcoming solubility issues with desmethyl cariprazine in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with desmethyl cariprazine (B1246890) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is desmethyl cariprazine and why is its solubility in aqueous buffers a concern?
A1: this compound (DCAR) is the primary active metabolite of cariprazine, an atypical antipsychotic.[1][2][3] Like its parent compound, this compound is a lipophilic molecule with limited solubility in aqueous solutions, particularly at neutral pH.[4][5] This can lead to precipitation of the compound during the preparation of stock solutions and dilutions in physiological buffers, which can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the key chemical properties of this compound that influence its solubility?
A2: The solubility of this compound is influenced by its chemical structure, which includes a basic piperazine (B1678402) moiety. This suggests that its solubility is pH-dependent, similar to its parent compound, cariprazine. While specific data for this compound is limited, the hydrochloride salt of cariprazine is significantly more soluble in acidic conditions than in neutral or basic environments.[6] It is highly probable that this compound exhibits similar pH-dependent solubility.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. One supplier suggests a solubility of up to 5 mg/mL in DMSO, which can be aided by sonication and gentle warming to 80°C.[7] It is crucial to use a high-purity, anhydrous grade of DMSO, as the presence of water can reduce solubility.[7]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS, pH 7.4). What can I do to prevent this?
A4: Precipitation upon dilution into neutral aqueous buffers is a common issue. Here are several strategies to mitigate this:
-
pH Adjustment: The most effective method is to use a buffer with an acidic pH. As indicated by data for the parent compound, cariprazine, solubility is dramatically higher at lower pH values.[6][8] Consider preparing your final solution in a buffer with a pH between 3 and 5.
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent in your final aqueous solution can increase the solubility of this compound. Examples of co-solvents include ethanol (B145695) and propylene (B89431) glycol.
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Q5: What is the recommended storage procedure for this compound solutions?
A5: Powdered this compound should be stored at -20°C for long-term stability.[7] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is generally not recommended to store aqueous solutions for more than one day due to the risk of precipitation and degradation.[4]
Data Presentation
Table 1: pH-Dependent Solubility of Cariprazine Hydrochloride in Aqueous Buffers
As a proxy for the expected behavior of this compound, this table summarizes the solubility of its parent compound, cariprazine hydrochloride.
| pH | Solubility (mg/mL) |
| 1.0 | 3.5 |
| 3.0 | 6.0 |
| 4.5 | 13.8 |
| 5.5 | 0.27 |
(Data sourced from the VRAYLAR® Product Monograph)[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 80°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 5 mg/mL stock solution, add 200 µL of DMSO to 1 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solubility is still an issue, warm the solution in an 80°C water bath or heat block for 5-10 minutes with intermittent vortexing.[7]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[7]
-
Protocol 2: Dilution of this compound Stock Solution into an Acidic Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile, acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
-
Procedure:
-
Bring the DMSO stock solution and the acidic aqueous buffer to room temperature.
-
In a sterile polypropylene tube, add the desired volume of the acidic aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for at least 30 seconds after adding the stock solution to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, it may be necessary to use a lower final concentration or a more acidic buffer.
-
Use the freshly prepared aqueous solution in your experiment as soon as possible.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. WO2018229641A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Preventing the degradation of desmethyl cariprazine during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of desmethyl cariprazine (B1246890) during sample storage and preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of desmethyl cariprazine samples.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Degradation due to improper storage temperature. | Short-term storage (up to 24 hours): Store processed samples at 2-8°C. Long-term storage: Store plasma and urine samples at -20°C or -80°C. Stability has been confirmed in frozen plasma. |
| Degradation due to repeated freeze-thaw cycles. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. A validated method has shown stability for at least three freeze-thaw cycles. | |
| pH-mediated hydrolysis. | Maintain a neutral pH during sample preparation. Avoid strongly acidic or alkaline conditions. | |
| Inconsistent or variable analytical results. | Oxidative degradation. | Avoid exposure of samples to strong oxidizing agents. Use antioxidants in sample preparation if oxidation is suspected. Prepare samples fresh and analyze promptly. |
| Photodegradation. | While the parent compound, cariprazine, is reported to be stable under photolytic stress, it is good practice to protect samples and standards from direct light exposure, especially for extended periods. Use amber vials or cover tubes with aluminum foil. | |
| Presence of unexpected peaks in chromatograms. | Formation of degradation products. | Review the sample handling and storage history. Forced degradation studies on the parent compound, cariprazine, indicate that degradation is more likely under acidic, alkaline, or oxidative conditions.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for plasma samples containing this compound?
For short-term storage (e.g., during sample processing), it is recommended to keep plasma samples on ice or refrigerated at 2-8°C. For long-term storage, freezing at -20°C or -80°C is crucial to ensure the stability of this compound. Validated analytical methods have successfully used frozen plasma samples, indicating good stability under these conditions.
Q2: How many times can I freeze and thaw my samples containing this compound?
A validated LC-MS/MS method for the quantification of cariprazine and its metabolites, including this compound, has demonstrated analyte stability for at least three freeze-thaw cycles. To minimize the risk of degradation, it is best practice to aliquot samples into single-use volumes before the initial freezing.
Q3: Is this compound sensitive to light?
Forced degradation studies conducted on the parent compound, cariprazine, have shown it to be stable under photolytic stress conditions.[1][2] Due to the structural similarity, this compound is also expected to have low photosensitivity. However, as a general precautionary measure in a laboratory setting, it is always advisable to protect analytical standards and biological samples from prolonged exposure to direct light.
Q4: What pH conditions should I avoid during sample preparation?
This compound, being an amine, is susceptible to degradation in strongly acidic or alkaline environments. The parent compound, cariprazine, has been shown to be labile to acidic and alkaline hydrolysis.[1][2] Therefore, it is critical to maintain a pH as close to neutral as possible during sample extraction and preparation steps. If pH adjustment is necessary, use mild buffering agents.
Q5: Are there any specific reagents that are incompatible with this compound?
Strong oxidizing agents should be avoided as they can lead to the degradation of this compound. The parent compound, cariprazine, is known to be susceptible to oxidative stress.[1][2] Additionally, strong acids and bases should not be used during sample preparation due to the risk of hydrolysis.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the stability has been confirmed as part of validated bioanalytical methods. The following table summarizes the stability of the parent compound, cariprazine, under forced degradation conditions, which provides a strong indication of the stability profile of this compound.
Table 1: Summary of Cariprazine Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80°C | 15.2% |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes | 80°C | 12.8% |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 25.4% |
| Thermal | Dry Heat | 48 hours | 105°C | No significant degradation |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | No significant degradation |
Data inferred from forced degradation studies on cariprazine.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is based on a validated method for the quantification of cariprazine and its metabolites in human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS): Deuterated this compound
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium carbonate
-
Methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard solution.
-
Add 0.5 mL of 0.1 M sodium carbonate solution and vortex briefly.
-
Add 6 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: Potential degradation pathways.
References
Improving the yield and purity of synthetic desmethyl cariprazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic desmethyl cariprazine (B1246890).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing desmethyl cariprazine?
A1: A prevalent strategy for synthesizing this compound involves the coupling of a key intermediate, such as trans-N-(4-(2-aminoethyl)cyclohexyl)-N'-methylurea, with a suitable 2,3-dichlorophenylpiperazine derivative. This approach is analogous to synthetic routes used for cariprazine, with the modification being the use of a monomethylated urea (B33335) precursor instead of a dimethylated one.
Q2: What are the critical parameters to control to maximize the yield of this compound?
A2: To maximize yield, it is crucial to control several parameters:
-
Reaction Temperature: The coupling reaction should be maintained at an optimal temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Stoichiometry of Reactants: Precise control of the molar ratios of the amine and piperazine (B1678402) intermediates is essential to drive the reaction to completion and minimize unreacted starting materials.
-
Choice of Solvent and Base: The solvent should facilitate the dissolution of reactants and intermediates, while the base should be strong enough to neutralize any acid formed during the reaction without causing degradation of the product.
-
Reaction Time: Monitoring the reaction progress by techniques like HPLC or TLC is vital to determine the optimal reaction time for maximum conversion.
Q3: How can the purity of synthetic this compound be enhanced?
A3: Enhancing the purity of this compound can be achieved through:
-
Effective Work-up Procedures: Post-reaction work-up, including aqueous washes to remove inorganic salts and unreacted water-soluble reagents, is the first step in purification.
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities. The choice of solvent is critical and may require screening of various options.[1]
-
Chromatography: For challenging purifications, column chromatography using silica (B1680970) gel or other stationary phases can be employed to separate this compound from closely related impurities.[1]
-
Salt Formation: Conversion of the free base of this compound to a pharmaceutically acceptable salt, followed by crystallization, can also be an effective purification method.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include:
-
Unreacted Starting Materials: Residual amounts of the amine and piperazine precursors.
-
Over-alkylation Products: Formation of dithis compound if the starting N-methylurea is contaminated with the non-methylated urea.
-
Side-Reaction Products: Impurities arising from side reactions, such as the formation of dimers or other adducts.
-
Process-Related Impurities: Residual solvents, reagents, and by-products from previous synthetic steps.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of product. - Suboptimal reaction conditions (temperature, solvent, base). - Inefficient work-up and isolation. | - Monitor reaction progress using HPLC or TLC to ensure completion. - Lower the reaction temperature or use a milder base to prevent degradation. - Screen different solvents and bases to find optimal conditions. - Optimize extraction and crystallization procedures to minimize product loss. |
| Low Purity | - Presence of unreacted starting materials. - Formation of side products. - Ineffective purification method. | - Adjust the stoichiometry of reactants to ensure complete consumption of the limiting reagent. - Optimize reaction conditions to minimize side product formation. - Employ a more effective purification technique, such as column chromatography or recrystallization from a different solvent system. |
| Presence of Dithis compound Impurity | - Contamination of the N-methylurea starting material with the non-methylated analog. | - Ensure the purity of the N-methylurea starting material before use. - Purify the starting material if necessary. |
| Poor Crystallization | - Inappropriate solvent choice. - Presence of impurities inhibiting crystal formation. | - Screen a variety of solvents and solvent mixtures for crystallization. - Attempt to "seed" the solution with a small crystal of pure product. - Purify the crude product by another method (e.g., column chromatography) before crystallization. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 60 | 24 | 65 | 92 |
| 80 | 12 | 82 | 95 |
| 100 | 8 | 78 | 90 |
Table 2: Effect of Solvent on Yield and Purity of this compound
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Acetonitrile | 12 | 80 | 94 |
| Toluene | 12 | 75 | 92 |
| DMF | 10 | 85 | 96 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of trans-N-(4-(2-aminoethyl)cyclohexyl)-N'-methylurea (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Piperazine Derivative: To the stirred solution, add a solution of 1-(2,3-dichlorophenyl)piperazine (B491241) (1.1 eq) in DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by HPLC. The reaction is typically complete within 10-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane (B109758) and methanol (B129727) as the eluent.
-
Crystallization: Dissolve the purified product in a minimal amount of hot isopropanol (B130326) and allow it to cool to room temperature, then to 0-5 °C to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Method Validation for the Quantification of Desmethyl Cariprazine
Welcome to the technical support center for the analytical method validation of desmethyl cariprazine (B1246890). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this active metabolite of cariprazine.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying desmethyl cariprazine in biological matrices?
A1: The most common and sensitive methods for the quantification of this compound, along with its parent drug cariprazine and another active metabolite, didesmethyl-cariprazine, are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is also utilized, particularly for bulk drug and pharmaceutical dosage forms.[3][4]
Q2: What are the key validation parameters to assess when developing a method for this compound quantification?
A2: According to ICH guidelines, the key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[5] Robustness of the method should also be evaluated by introducing small, deliberate variations in method parameters.[4]
Q3: What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?
A3: For desmethyl-RGH-188 (an alternative name for this compound), a common mass transition monitored is m/z 413.2 → 382.2.[2] It is recommended to optimize these transitions in your specific instrument by infusing a standard solution.
Q4: How stable is this compound in biological samples?
A4: Cariprazine and its metabolites have demonstrated high metabolic stability.[1] However, like many analytes in biological matrices, their stability can be affected by storage temperature, freeze-thaw cycles, and light exposure.[6][7] Forced degradation studies on cariprazine have shown it to be labile to acidic, alkaline, and oxidative conditions, while stable under photolytic and thermal stress.[8] It is crucial to perform stability studies under various conditions to ensure accurate quantification.
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting this compound from human plasma is protein precipitation.
Protocol:
-
To 1 mL of human plasma, add a precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.[9]
Chromatographic Conditions
Below is a summary of typical chromatographic conditions used for the analysis of cariprazine and its metabolites.
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Column | C18 column | Phenomenex Kinetex® C18 (250 x 4.6 mm, 5 µm)[4] or Hypersil BDS C18 (150 mm x 4.6 mm, 5µ)[10] |
| Mobile Phase | Gradient elution is often used. | Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4; 50 mM) (30:70, v/v)[4] or Methanol and 0.1% Orthophosphoric acid (75:25 v/v)[9] |
| Flow Rate | --- | 1 mL/min[4] or 0.7 mL/min[9] |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 248 nm[4] or 253 nm[9] |
| Injection Volume | --- | 20 µL[4] |
| Column Temperature | --- | 25°C[4] |
Method Validation Parameters
The following table summarizes typical validation results from published methods for cariprazine and its metabolites.
| Parameter | Result |
| Linearity | 10–60 µg/mL (R² = 0.999) for cariprazine HCl by RP-HPLC.[4] |
| Accuracy (% Recovery) | 98.91% to 101.83% for cariprazine HCl by RP-HPLC.[4] |
| Precision (%RSD) | < 2% for cariprazine HCl by RP-HPLC.[4] |
| LOD | 5.07 µg/mL for cariprazine HCl by RP-HPLC.[4] |
| LOQ | 0.1 ng/ml for this compound in human plasma and urine by LC-MS/MS[2]; 15.37 µg/mL for cariprazine HCl by RP-HPLC.[4] |
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pKa of cariprazine is 7.91.[5] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state. |
| Column Overload | Reduce the concentration of the injected sample. |
| Sample Solvent Effects | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[11] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
Issue: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ions, as well as the collision energy.[11] |
| Ion Source Issues | Check for a stable spray at the ESI probe. Ensure the capillary is not blocked and that gas flows and temperatures are appropriate.[11] |
| Sample Degradation | Evaluate the stability of this compound under your sample collection, storage, and processing conditions.[6] Consider the use of stabilizers or storing samples at -80°C. |
| Inefficient Sample Extraction | Assess the recovery of your extraction method. Protein precipitation is simple, but techniques like liquid-liquid extraction or solid-phase extraction may provide a cleaner sample and better recovery.[12] |
Issue: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound.[11] Improve sample clean-up or adjust the chromatographic gradient to better separate the analyte from interferences. |
| Contaminated Mobile Phase or System | Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily.[11] Flush the LC system to remove any contaminants. |
| Carryover | After injecting a high-concentration sample, run several blank injections to ensure the system is clean. Optimize the autosampler wash method by using a strong solvent.[11] |
Visualized Workflows
Caption: General workflow for the development and validation of an analytical method.
Caption: A logical approach to troubleshooting the absence of an analytical signal.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japtronline.com [japtronline.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Common pitfalls in the handling and storage of desmethyl cariprazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desmethyl cariprazine (B1246890).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting and storing desmethyl cariprazine?
A1: For optimal stability, this compound powder should be stored at -20°C for long-term use (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1]. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[2]. Shipping at room temperature is acceptable for periods of less than two weeks[1].
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A2: Inconsistent results can stem from the degradation of the compound. This compound is stable under recommended storage conditions, but its stability in aqueous solutions at physiological temperatures for extended periods may be limited[1][3]. It is advisable to prepare fresh dilutions in your culture medium for each experiment. If experiments run for an extended duration, consider replacing the medium with freshly prepared compound at regular intervals. Also, ensure the compound is fully dissolved in the initial solvent before further dilution.
Q3: What are the primary safety precautions I should take when handling this compound powder?
A3: When handling this compound powder, it is crucial to avoid inhalation, and contact with eyes and skin[1]. Use of personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols[1]. Ensure an accessible safety shower and eye wash station are nearby[1].
Q4: Are there any known chemical incompatibilities with this compound that I should be aware of in my experimental setup?
A4: Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1][3]. Contact with these substances can lead to degradation of the compound. Ensure that all glassware and solvents used are free from these incompatible materials.
Troubleshooting Guides
Problem: Poor solubility of this compound in aqueous buffers.
-
Possible Cause: this compound, like its parent compound cariprazine, has limited aqueous solubility.
-
Troubleshooting Steps:
-
Use of Organic Solvents: Initially dissolve this compound in an appropriate organic solvent such as DMSO or methanol (B129727) before preparing aqueous dilutions.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the initial solvent.
-
pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer, but be mindful of the stability of the compound and the requirements of your experimental system.
-
Problem: Variability in in vivo experimental outcomes.
-
Possible Cause: The complex pharmacokinetic profile of cariprazine and its metabolites, including this compound, can contribute to variability.
-
Troubleshooting Steps:
-
Metabolite Contribution: Be aware that in vivo, this compound is an active metabolite of cariprazine and is further metabolized to dithis compound (DDCAR), which also has pharmacological activity[4][5][6]. The overall effect observed is a combination of the parent drug and its active metabolites[4].
-
Pharmacokinetics: this compound (DCAR) and its parent compound reach steady state within 1-2 weeks, while the other major active metabolite, dithis compound (DDCAR), takes 4-5 weeks to reach steady state[7][8]. Consider these timelines when designing and interpreting in vivo studies.
-
Dosing and Administration: Ensure consistent dosing and administration routes. Administration with a high-fat meal does not significantly affect the Cmax and AUC of cariprazine or this compound[4].
-
Data Presentation
Table 1: Storage and Stability of this compound
| Condition | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] | |
| Shipping | Room Temperature | < 2 weeks | [1] |
Table 2: Receptor Binding Profile of this compound and Related Compounds
| Receptor | This compound (DCAR) Ki (nM) | Cariprazine Ki (nM) | Dithis compound (DDCAR) Ki (nM) | Reference |
| Dopamine D3 | Higher affinity than Cariprazine | 0.085 | Higher affinity than Cariprazine | [2][6] |
| Dopamine D2L | Subnanomolar/low nanomolar affinity | 0.49 | Subnanomolar/low nanomolar affinity | [2][6] |
| Serotonin 5-HT1A | Low nanomolar affinity | 2.6 | Low nanomolar affinity | [2][6] |
| Serotonin 5-HT2B | Subnanomolar/low nanomolar affinity | N/A | Subnanomolar/low nanomolar affinity | [6] |
| Serotonin 5-HT2A | Moderate affinity | N/A | Moderate affinity | [6] |
| Histamine H1 | Moderate affinity | N/A | Moderate affinity | [6] |
Note: "N/A" indicates data not available in the provided search results. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocols
Cited Experimental Method: In Vitro Receptor Binding and Functional Assays
While specific protocols for this compound are not detailed in the search results, the preclinical characterization of cariprazine and its metabolites involved standard in vitro assays.[5][6] Researchers can adapt these general methodologies for their specific needs.
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to specific receptors.
-
General Procedure:
-
Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A).
-
Incubate the membranes with a specific radioligand for the receptor and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value from the competition binding curves.
-
-
-
cAMP Signaling Assays:
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.
-
General Procedure:
-
Use a cell line expressing the receptor of interest (e.g., D2, D3, 5-HT1A).
-
Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Analyze the dose-response curves to determine the efficacy and potency of this compound.[5]
-
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|839712-15-1|MSDS [dcchemicals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacokinetics, Safety, and Tolerability of Cariprazine in Pediatric Patients with Bipolar I Disorder or Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head comparison of desmethyl cariprazine and aripiprazole in vitro
An In-Vitro Head-to-Head Comparison of Desmethyl Cariprazine (B1246890) and Aripiprazole (B633) for Researchers
This guide provides a detailed in-vitro comparison of desmethyl cariprazine, a primary active metabolite of cariprazine, and aripiprazole, two prominent partial agonists targeting dopamine (B1211576) and serotonin (B10506) receptors. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their receptor binding profiles and functional activities based on experimental data.
Overview of Compounds
Aripiprazole is a well-established second-generation antipsychotic, recognized as the first approved dopamine D2/D3 receptor partial agonist.[1][2] Its therapeutic action is attributed to this partial agonism at dopamine D2 and serotonin 5-HT1A receptors, combined with antagonist activity at 5-HT2A receptors.[1][3]
This compound (DCAR) is one of two major active metabolites of cariprazine.[4] Cariprazine and its metabolites are characterized by a preference for the dopamine D3 receptor over the D2 receptor.[5][6] Both DCAR and the other major metabolite, dithis compound (DDCAR), exhibit receptor-binding and functional profiles similar to the parent drug and contribute significantly to its overall pharmacological effect.[4][6]
Comparative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically measured using radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The following table summarizes the in-vitro binding affinities (Ki, nM) of this compound (DCAR) and aripiprazole at key human receptors.
| Receptor Target | This compound (DCAR) Ki (nM) | Aripiprazole Ki (nM) | Reference |
| Dopamine D3 | ~0.06 - 0.15 | ~0.8 - 4.0 | [4][5][7] |
| Dopamine D2L | ~0.66 | ~0.49 | [4][6] |
| Dopamine D2S | ~1.1 | ~0.69 | [4][6] |
| Serotonin 5-HT1A | ~2.4 | ~1.7 - 4.2 | [3][4][8] |
| Serotonin 5-HT2A | ~29 | ~3.4 - 18.8 | [3][4][6] |
| Serotonin 5-HT2B | ~0.95 | Not widely reported | [4] |
| Histamine H1 | ~49 | ~61 | [4][9] |
Data compiled from multiple sources. Exact values may vary based on experimental conditions.
Key Observation: this compound demonstrates a notably higher affinity for the dopamine D3 receptor compared to aripiprazole. Both compounds exhibit high, nanomolar affinity for D2 and 5-HT1A receptors.
Comparative Functional Activity
Functional assays move beyond binding to measure the biological response elicited by a ligand. For G protein-coupled receptors (GPCRs), this includes G protein-mediated signaling (e.g., cAMP modulation) and G protein-independent pathways like β-arrestin recruitment.
G Protein-Mediated Signaling
Dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, are primarily coupled to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] In functional assays, both this compound and aripiprazole act as partial agonists at these receptors.[1][4][8]
The table below outlines the functional activities of the compounds at these Gi/o-coupled receptors.
| Assay Type | Receptor Target | This compound (DCAR) | Aripiprazole | Reference |
| cAMP Accumulation | Dopamine D2 | Partial Agonist | Partial Agonist | [1][4] |
| cAMP Accumulation | Dopamine D3 | Partial Agonist | Partial Agonist | [1][4] |
| cAMP Accumulation | Serotonin 5-HT1A | Partial Agonist | Partial Agonist | [3][4] |
| [³⁵S]GTPγS Binding | Serotonin 5-HT1A | Partial Agonist | Partial Agonist | [8][9] |
Intrinsic Activity Note: In a cAMP assay at the human 5-HT1A receptor, DCAR displayed partial agonist activity, while the parent compound cariprazine and the other major metabolite DDCAR acted as full agonists.[4] Aripiprazole consistently demonstrates partial agonism at 5-HT1A receptors.[3][8]
At the serotonin 5-HT2A receptor, which couples to the Gαq protein to increase intracellular calcium, both aripiprazole and cariprazine act as antagonists.[3][5]
β-Arrestin Recruitment
β-arrestin recruitment is a key G protein-independent signaling pathway that leads to receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[11][12] In-vitro studies reveal differences in how these compounds modulate the β-arrestin pathway, particularly at the D3 receptor.
A study using a β-arrestin recruitment assay at the D3 receptor found that aripiprazole exhibited a standard monophasic response. In contrast, cariprazine demonstrated a biphasic binding behavior, suggesting a more complex interaction with the receptor that may allow it to react differently to fluctuations in local dopamine levels.[13] This unique kinetic profile at the D3 receptor may contribute to cariprazine's clinical profile.[14]
| Functional Assay | Receptor Target | This compound (Cariprazine as proxy) | Aripiprazole | Reference |
| β-Arrestin Recruitment | Dopamine D3 | Partial Agonist (Biphasic response) | Partial Agonist (Monophasic response) | |
| β-Arrestin Recruitment | Dopamine D2 | Antagonist/Weak Partial Agonist | Antagonist/Weak Partial Agonist | [13][15] |
Experimental Protocols
The data presented in this guide are derived from standard in-vitro pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of intracellular cyclic AMP (cAMP), a key second messenger.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, often using enzyme fragment complementation (EFC) or resonance energy transfer (BRET) technologies.[11][16]
Summary and Conclusion
In-vitro comparative analysis reveals distinct pharmacological profiles for this compound and aripiprazole.
-
Affinity: this compound shows a significantly higher affinity for the dopamine D3 receptor than aripiprazole, while both compounds have high affinity for D2 and 5-HT1A receptors.
-
Functional Profile: Both compounds are partial agonists at D2, D3, and 5-HT1A receptors and antagonists at 5-HT2A receptors.
-
Signaling Bias: A notable difference appears in the β-arrestin recruitment pathway at the D3 receptor, where cariprazine exhibits a biphasic response profile compared to the monophasic response of aripiprazole.
These in-vitro differences, particularly the D3 receptor preference and unique kinetic properties of the cariprazine family, may underlie their distinct clinical effects. This guide provides a foundational dataset and methodological overview to aid researchers in further exploring the nuanced pharmacology of these important therapeutic agents.
References
- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine | BJPsych Advances | Cambridge Core [cambridge.org]
- 8. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GPCR β-Arrestin Product Solutions [discoverx.com]
- 13. Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. biorxiv.org [biorxiv.org]
Functional Activity of Desmethyl Cariprazine: A Comparative Guide for Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional activity of desmethyl cariprazine (B1246890), the primary active metabolite of cariprazine, with other key atypical antipsychotics. The data presented herein is compiled from various preclinical studies to offer an objective overview of their pharmacological profiles at key dopamine (B1211576) and serotonin (B10506) receptors implicated in the treatment of psychiatric disorders.
Introduction
Desmethyl cariprazine (DCAR) is a major active metabolite of the third-generation atypical antipsychotic cariprazine.[1][2] Both cariprazine and its metabolites, including DCAR and didesmethyl-cariprazine (DDCAR), exhibit a unique pharmacological profile characterized by high affinity and partial agonism at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[1][2][3] Additionally, they interact with serotonin 5-HT1A receptors as partial agonists.[1][2] This guide focuses on comparing the in vitro functional activity of this compound against a panel of other atypical antipsychotics to elucidate its relative potency, efficacy, and potential mechanisms of action.
Comparative Functional Activity Data
The following tables summarize the quantitative data on the binding affinity (Ki), potency (EC50), and intrinsic efficacy (Emax) of this compound and other selected atypical antipsychotics at human dopamine D2, D3, and serotonin 5-HT1A receptors. Data is primarily derived from in vitro functional assays such as [³⁵S]GTPγS binding and cAMP accumulation assays.
Table 1: Functional Activity at Dopamine D2 Receptors
| Compound | Ki (nM) | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Functional Activity |
| This compound (DCAR) | ~0.49[4] | cAMP | ~1.0-10 | Partial Agonist (~70-80%)[1] | Partial Agonist |
| Aripiprazole (B633) | ~0.34[5] | cAMP | ~9.2[6] | Partial Agonist (~25-80%)[7][8] | Partial Agonist |
| Brexpiprazole (B1667787) | ~0.30[9] | cAMP | - | Partial Agonist (Lower than Aripiprazole)[10][11] | Partial Agonist |
| Lurasidone | ~0.994[12] | - | - | - | Antagonist[13][14] |
| Olanzapine | ~1.1-31.3 | - | - | - | Antagonist[15] |
| Risperidone | ~1.5-6.2 | - | - | - | Antagonist[15] |
| Quetiapine | ~26.4-558 | - | - | - | Antagonist[15] |
| Ziprasidone | ~4.8 | - | - | - | Antagonist[15] |
Table 2: Functional Activity at Dopamine D3 Receptors
| Compound | Ki (nM) | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Functional Activity |
| This compound (DCAR) | ~0.085[4] | cAMP | ~10-100 | Partial Agonist (~70-80%)[1] | Partial Agonist |
| Aripiprazole | ~0.8[5] | - | - | Partial Agonist[16] | Partial Agonist |
| Brexpiprazole | ~1.1[9] | - | - | Partial Agonist[9] | Partial Agonist |
| Lurasidone | - | - | - | - | - |
| Olanzapine | ~1.6-48.6 | - | - | - | Antagonist[15] |
| Risperidone | ~4.9-18 | - | - | - | Antagonist[15] |
| Quetiapine | ~19.5-433 | - | - | - | Antagonist[15] |
| Ziprasidone | ~7.2 | - | - | - | Antagonist[15] |
Table 3: Functional Activity at Serotonin 5-HT1A Receptors
| Compound | Ki (nM) | Assay Type | EC50 (nM) | Emax (% of 8-OH-DPAT) | Functional Activity |
| This compound (DCAR) | ~2.6[4] | cAMP | ~10-100 | Partial Agonist[1] | Partial Agonist |
| Aripiprazole | ~1.7[5] | - | - | Partial Agonist[5] | Partial Agonist |
| Brexpiprazole | ~0.12[9] | - | - | Partial Agonist[9] | Partial Agonist |
| Lurasidone | ~6.38[12] | - | - | Partial Agonist[13][14] | Partial Agonist |
| Olanzapine | ~25-1000 | - | - | - | Antagonist[15] |
| Risperidone | ~160-460 | - | - | - | Antagonist[15] |
| Quetiapine | ~14-773 | - | - | - | Partial Agonist[15] |
| Ziprasidone | ~3.4 | - | - | Agonist[15] | Agonist |
Experimental Protocols
Detailed methodologies for the key in vitro functional assays are crucial for the interpretation and replication of the presented data.
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[17][18]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or partial agonist at a Gi/o-coupled receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (B83284) (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds and reference agonist.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The reaction is typically performed in a 96-well plate format.
-
Incubation: To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10 µM).
-
Varying concentrations of the test compound or reference agonist.
-
Cell membranes (e.g., 5-20 µg protein/well).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.
This assay measures the functional activity of GPCRs by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[19][20]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at Gs-coupled (stimulation of cAMP) or Gi/o-coupled (inhibition of forskolin-stimulated cAMP) receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Assay medium (e.g., HBSS or serum-free DMEM).
-
Forskolin (B1673556) (for Gi/o-coupled receptors).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Test compounds and reference agonist/antagonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure for Gi/o-Coupled Receptors:
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add assay medium containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM). Add varying concentrations of the test compound or reference agonist.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, predetermined to stimulate a submaximal level of cAMP) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound. Determine EC50 (for agonists/partial agonists) or IC50 (for inverse agonists/antagonists) and Emax values using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion
This compound demonstrates a distinct profile of high-affinity partial agonism at both dopamine D2 and D3 receptors, with a notable preference for D3.[1][21] Its intrinsic activity at these receptors appears to be robust, positioning it as a potent modulator of the dopaminergic system. In comparison to other atypical antipsychotics:
-
Aripiprazole and Brexpiprazole: Like this compound, these are also D2/D3 partial agonists.[5][9] However, there are subtle differences in their intrinsic activities, with brexpiprazole reported to have lower intrinsic activity at D2 receptors than aripiprazole, which may contribute to a lower incidence of activating side effects like akathisia.[10][11] The intrinsic efficacy of this compound appears comparable to or slightly higher than that reported for aripiprazole in some assays.
-
Lurasidone, Olanzapine, Risperidone, Quetiapine, and Ziprasidone: These agents generally act as antagonists at D2 and D3 receptors, a fundamentally different mechanism from the partial agonism of this compound.[13][14][15] This difference in functional activity is a key distinguishing feature and likely underlies variations in their clinical efficacy and side-effect profiles.
At the 5-HT1A receptor, this compound acts as a partial agonist, a property shared with several other atypical antipsychotics, including aripiprazole, brexpiprazole, and lurasidone.[1][5][9][13] This activity is thought to contribute to the antidepressant and anxiolytic effects of these drugs, as well as potentially mitigating some of the extrapyramidal side effects associated with D2 receptor blockade.[22]
Conclusion
This compound possesses a unique and potent functional profile characterized by high-affinity partial agonism at dopamine D2 and D3 receptors, with a preference for D3, and partial agonism at serotonin 5-HT1A receptors. This profile distinguishes it from many other atypical antipsychotics, particularly those that act as antagonists at dopamine receptors. The comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals in understanding the nuanced pharmacology of this compound and its potential therapeutic implications. Further head-to-head studies under standardized assay conditions are warranted to provide a more definitive comparison across all atypical antipsychotics.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Brexpiprazole: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 22. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antipsychotic Potential of Desmethyl Cariprazine: A Preclinical Comparative Analysis
For Immediate Release
BUDAPEST, Hungary – December 5, 2025 – A comprehensive review of preclinical data provides a comparative validation of the antipsychotic efficacy of desmethyl cariprazine (B1246890) (DCAR), the active metabolite of cariprazine, alongside its parent drug and other established atypical antipsychotics. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the pharmacological and behavioral profile of this compound.
Cariprazine, a dopamine (B1211576) D3/D2 receptor partial agonist, has demonstrated clinical efficacy in treating schizophrenia and bipolar disorder.[1] Its primary active metabolite, desmethyl cariprazine, contributes significantly to its therapeutic effects. This guide delves into the preclinical evidence that forms the basis of our understanding of this compound's antipsychotic potential, comparing its receptor binding affinities and functional activities with cariprazine, aripiprazole, and risperidone (B510). Furthermore, it examines their comparative efficacy in established rodent models of psychosis-like behaviors.
Comparative Receptor Binding Affinities
The therapeutic action of antipsychotic drugs is intrinsically linked to their interaction with various neurotransmitter receptors, primarily dopamine and serotonin (B10506) receptors. The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, cariprazine, aripiprazole, and risperidone for key dopamine and serotonin receptors.
| Receptor | This compound (DCAR) | Cariprazine | Aripiprazole | Risperidone |
| Dopamine D2 | 0.5 - 1.0 | 0.49 - 0.71[2] | 0.34 - 2.8 | 3.13 - 6.1 |
| Dopamine D3 | 0.08 - 0.15 | 0.085 - 0.3 [2] | 0.8 - 3.2 | 7.35 - 13 |
| Serotonin 5-HT1A | 3.0 - 5.0 | 1.4 - 2.6[2] | 1.7 - 4.4 | 4.2 - 18 |
| Serotonin 5-HT2A | 20 - 40 | 18.8[2] | 1.7 - 3.5 | 0.12 - 0.5 |
| Serotonin 5-HT2B | 0.6 - 1.2 | 0.58 - 1.1[2] | 30 - 110 | 1.6 - 5.0 |
Data compiled from various preclinical studies. Bold values indicate the highest affinity for that compound.
This compound, much like its parent compound, exhibits a high affinity for dopamine D3 receptors, a key target implicated in the cognitive and negative symptoms of schizophrenia.
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional activity of a drug at a receptor determines its downstream effects. Both cariprazine and this compound act as partial agonists at dopamine D2 and D3 receptors. This means they can modulate receptor activity, acting as an antagonist in the presence of high dopamine levels (as seen in psychosis) and as an agonist when dopamine levels are low. This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects.
Preclinical Models of Antipsychotic Efficacy
The antipsychotic potential of new compounds is rigorously tested in animal models that mimic certain aspects of schizophrenia. Two of the most widely used models are the amphetamine-induced hyperlocomotion test and the conditioned avoidance response test.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a drug to counteract the increased locomotor activity induced by a psychostimulant like amphetamine, which is thought to model the positive symptoms of schizophrenia. The effective dose at which a drug reduces this hyperactivity by 50% (ED50) is a key measure of its potency.
| Compound | ED50 (mg/kg) in Amphetamine-Induced Hyperlocomotion |
| This compound (DCAR) | ~1.0 - 3.0 |
| Cariprazine | 0.09 - 0.2 [3] |
| Aripiprazole | 0.5 - 1.5 |
| Risperidone | 0.1 - 0.4 |
Data represents approximate values from rodent studies. Lower ED50 indicates higher potency.
Conditioned Avoidance Response
The conditioned avoidance response (CAR) test evaluates a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This model is considered to have high predictive validity for antipsychotic efficacy.
| Compound | ED50 (mg/kg) in Conditioned Avoidance Response |
| This compound (DCAR) | ~3.0 - 10.0 |
| Cariprazine | 0.84 [4] |
| Aripiprazole | ~1.0 - 3.0 |
| Risperidone | ~0.2 - 0.6 |
Data represents approximate values from rodent studies. Lower ED50 indicates higher potency.
In these preclinical models, cariprazine consistently demonstrates high potency. While direct comparative ED50 values for this compound are less consistently reported, studies indicate it is 3- to 10-fold less potent than cariprazine in rodent models of antipsychotic-like activity.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of preclinical evaluation, the following diagrams are provided.
Caption: Dopamine D2/D3 receptor signaling pathway.
Caption: Preclinical antipsychotic evaluation workflow.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential of a test compound to reverse the hyperlocomotor effects of amphetamine, a paradigm used to model psychosis.
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.
Procedure:
-
Habituation: Rats are habituated to the open-field arenas for a set period (e.g., 60 minutes) for 2-3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Test Day - Baseline: On the test day, animals are placed in the arenas, and their baseline locomotor activity is recorded for 30-60 minutes.
-
Drug Administration: Animals are administered the test compound (e.g., this compound, cariprazine, aripiprazole, or risperidone) or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Pre-treatment Period: A specific pre-treatment time is allowed to elapse (e.g., 30-60 minutes) to ensure the drug has reached its site of action.
-
Amphetamine Challenge: All animals are then administered a standard dose of d-amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous).
-
Data Recording: Locomotor activity is recorded for a subsequent period of 60-120 minutes.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and drug-treated groups. The ED50 value is calculated as the dose of the test compound that produces a 50% reduction in the amphetamine-induced increase in locomotor activity.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a test compound by measuring its ability to suppress a learned avoidance response.
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the shuttle box is typically a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the footshock, are used.
Procedure:
-
Acquisition Training: Rats are trained over several sessions to associate the CS with the impending US.
-
A trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment (an escape response).
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Test Session:
-
On the test day, animals are pre-treated with the test compound or vehicle at various doses.
-
After the appropriate pre-treatment time, the animals are placed in the shuttle box, and a session of CAR trials (e.g., 20-30 trials) is conducted.
-
-
Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded for each animal.
-
Data Analysis: The primary measure of antipsychotic efficacy is a dose-dependent decrease in the number of avoidance responses without a significant increase in escape failures. An increase in escape failures would suggest motor impairment rather than a specific antipsychotic effect. The ED50 is calculated as the dose that produces a 50% reduction in avoidance responding.
Conclusion
The preclinical data robustly supports the antipsychotic efficacy of this compound. Its high affinity for dopamine D3 receptors and its partial agonist activity at both D2 and D3 receptors provide a strong mechanistic basis for its therapeutic potential, particularly in addressing the negative and cognitive symptoms of schizophrenia. While its in vivo potency in rodent models appears to be lower than its parent compound, cariprazine, its sustained presence in the body contributes significantly to the overall clinical effect of cariprazine. This comparative guide underscores the value of this compound as a key contributor to the unique pharmacological profile of cariprazine and highlights its importance in the landscape of atypical antipsychotics. Further research will continue to delineate the specific contributions of this compound to the clinical efficacy and tolerability of cariprazine.
References
A Comparative Pharmacokinetic Analysis of Cariprazine and its Active Metabolite, Desmethyl-Cariprazine, in Rats
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the pharmacokinetic profiles of the atypical antipsychotic cariprazine (B1246890) and its primary active metabolite, desmethyl-cariprazine, in a preclinical rat model.
This guide provides a comprehensive comparison of the pharmacokinetic properties of cariprazine and its major active metabolite, desmethyl-cariprazine (DCAR), in rats. The data presented is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of cariprazine and the contribution of its metabolites to its overall pharmacological effect. The information is compiled from preclinical studies to aid researchers in the design and interpretation of non-clinical and translational studies.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for cariprazine and its metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in male Wistar rats.
Table 1: Pharmacokinetic Parameters of Cariprazine in Male Wistar Rats Following a Single 1 mg/kg Dose
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration |
| Cmax (ng/mL) | 91 | - |
| Tmax (h) | 1-2 | - |
| AUC (ng·h/mL) | - | - |
| Half-life (t½) (h) | ~3 | - |
| Bioavailability (%) | 52 | - |
Table 2: Pharmacokinetic Parameters and Exposure of Desmethyl-Cariprazine (DCAR) and Didesmethyl-Cariprazine (DDCAR) in Male Wistar Rats Following a Single Oral Dose of Cariprazine
| Metabolite | Tmax (h) | Half-life (t½) (h) | Plasma Exposure (Relative to Cariprazine) | Brain Exposure (Relative to Cariprazine) |
| Desmethyl-Cariprazine (DCAR) | 1-2 | ~3 | ~13-15% | ~9% |
| Didesmethyl-Cariprazine (DDCAR) | 6 | - | ~3-4% | ~3% |
Note: The pharmacokinetic parameters for DCAR are derived from studies where it was measured as a metabolite of cariprazine. Comprehensive data from direct administration of DCAR in rats is limited in the public domain.
Metabolic Pathway and Experimental Workflow
To visually represent the metabolic conversion of cariprazine and the typical experimental procedure for its pharmacokinetic evaluation, the following diagrams are provided.
Experimental Protocols
The following methodologies are based on preclinical studies of cariprazine pharmacokinetics in rats.
1. Animal Model
-
Species: Male Wistar rats.[1]
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
2. Dosing and Administration
-
Test Articles: Cariprazine and its metabolites are administered as solutions or suspensions.
-
Formulation: For oral administration, cariprazine has been formulated in deionized water.[1]
-
Dose Level: A common dose used in rat pharmacokinetic studies is 1 mg/kg for oral administration.[2]
-
Routes of Administration: The primary routes investigated are oral (p.o.) and intravenous (i.v.) to assess oral bioavailability.[1]
3. Sample Collection
-
Blood Sampling: Blood samples are collected serially from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.
-
Brain Tissue Collection: For brain concentration analysis, animals are euthanized at specific time points, and brain tissue is collected, homogenized, and stored frozen.
4. Bioanalytical Method
-
Analytical Technique: The concentrations of cariprazine and its metabolites in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This technique offers high sensitivity and selectivity for the quantification of the parent drug and its metabolites.
5. Pharmacokinetic Analysis
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis. Oral bioavailability is calculated as the ratio of the dose-normalized AUC after oral administration to that after intravenous administration.
References
A Comparative Analysis of Desmethyl Cariprazine and Risperidone for the In Vivo Treatment of Negative Schizophrenia Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of desmethyl cariprazine (B1246890), the primary active metabolite of cariprazine, and risperidone (B510) in mitigating the negative symptoms of schizophrenia. The following sections detail the quantitative outcomes from clinical trials, the experimental methodologies employed, and the distinct signaling pathways of each compound.
Quantitative Data Summary
A pivotal head-to-head clinical trial provides the most direct comparison of cariprazine and risperidone in patients with persistent negative symptoms of schizophrenia. Desmethyl cariprazine's efficacy is inferred from the results for cariprazine, as it is the major active metabolite.
| Efficacy Measure | Cariprazine (this compound) | Risperidone | Statistical Significance (p-value) | Effect Size |
| Change in PANSS-FSNS from Baseline to Week 26 | -8.90 | -7.44 | 0.0022[1][2][3][4][5] | 0.31[1][3][4][5] |
| Change in PSP Total Score from Baseline to Week 26 | +14.30 | +9.66 | <0.0001[3][6] | 0.48[3] |
| Response Rate (≥20% improvement in PANSS-FSNS) | 69% | 58% | - | NNT = 9[7] |
PANSS-FSNS: Positive and Negative Syndrome Scale factor score for negative symptoms. A greater negative value indicates more improvement. PSP: Personal and Social Performance Scale. A higher positive value indicates more improvement. NNT: Number Needed to Treat.
Experimental Protocols
The primary data for this comparison is derived from a randomized, double-blind, active-controlled, multinational, phase IIIb clinical trial.[1][4][5]
Study Design:
-
Participants: 461 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least two years, characterized by stable positive symptoms and predominant negative symptoms for over six months.[1][4]
-
Intervention: Patients were randomized 1:1 to receive either cariprazine (target dose of 4.5 mg/day) or risperidone (target dose of 4.0 mg/day) for 26 weeks.[1][3] Previous antipsychotic medications were discontinued (B1498344) over a two-week period.[1][4]
-
Primary Outcome: The primary efficacy measure was the change from baseline to week 26 in the PANSS-FSNS.[1][3]
-
Secondary Outcome: The key secondary outcome was the change from baseline in the PSP total score.[3][5]
-
Assessments: Efficacy and safety were assessed at multiple time points throughout the 26-week trial.[3]
Mandatory Visualizations
Signaling Pathways
The distinct mechanisms of action of this compound and risperidone are thought to underlie their differential effects on negative symptoms. This compound's high affinity for the D3 receptor is a key differentiator.
Caption: Simplified signaling pathways of this compound and risperidone.
Experimental Workflow
Caption: Generalized experimental workflow for in vivo negative symptom studies.
References
- 1. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - [medicinesresources.nhs.uk]
- 3. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 4. researchgate.net [researchgate.net]
- 5. reagila.pro [reagila.pro]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. jwatch.org [jwatch.org]
Desmethyl Cariprazine: A Comparative Benchmark Analysis Against Established Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of desmethyl cariprazine's performance against established dopamine (B1211576) D3 receptor ligands, supported by experimental data and detailed methodologies.
Desmethyl cariprazine (B1246890), an active metabolite of the atypical antipsychotic cariprazine, has garnered significant interest for its preferential binding to the dopamine D3 receptor.[1] This guide benchmarks its in vitro pharmacological profile against a curated selection of established D3 receptor ligands, offering a comprehensive resource for researchers engaged in neuropsychiatric drug discovery and development. The ligands chosen for comparison represent a spectrum of functional activities at the D3 receptor, including full agonists, partial agonists, and antagonists.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and established D3 receptor ligands at human D3 and D2 receptors. This allows for a direct comparison of their potency and selectivity.
| Compound | Class | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Ratio |
| This compound | Partial Agonist | 0.085 [1] | 0.49 [1] | 5.76 |
| 7-OH-DPAT | Agonist | 0.57[2] | >114[2] | >200 |
| Pramipexole | Partial Agonist | ~0.5-2.5 | ~3.9-54 | ~5-22 |
| Ropinirole | Partial Agonist | ~8.4 | ~7.4 | ~0.88 |
| U-99194A | Antagonist | ~1.9 | - | - |
| SB-277011-A | Antagonist | ~1.12 | ~131.8 | ~118 |
Table 1: Comparative in vitro binding affinities (Ki) at human dopamine D3 and D2 receptors. The D3/D2 selectivity ratio is calculated as (Ki D2 / Ki D3). A higher ratio indicates greater selectivity for the D3 receptor.
| Compound | Class | Assay Type | D3 EC50/IC50 (nM) | D2 EC50/IC50 (nM) | Efficacy (Emax %) |
| This compound | Partial Agonist | cAMP | - | - | Partial Agonist Activity |
| 7-OH-DPAT | Agonist | cAMP Inhibition | ~1.88 (rat D2) | - | Full Agonist |
| Pramipexole | Partial Agonist | Microphysiometry | ~3.98 | ~19.95 | Partial Agonist |
| Ropinirole | Partial Agonist | Microphysiometry | ~39.8 | ~398 | Full Agonist |
| U-99194A | Antagonist | AA Release | 1.9 (IC50) | - | Antagonist |
| SB-277011-A | Antagonist | [35S]GTPγS | 3.98 (Ki) | - | Antagonist |
Table 2: Comparative functional potency (EC50/IC50) and efficacy of ligands at human dopamine D3 and D2 receptors. Efficacy (Emax) is presented relative to the maximal response of a full agonist.
Dopamine D3 Receptor Signaling Pathways
Activation of the dopamine D3 receptor, a Gi/Go-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, D3 receptor activation can modulate ion channels, such as inwardly rectifying potassium channels (GIRKs), and influence MAPK/ERK signaling pathways, which are involved in cell growth and differentiation. Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D3 or D2 receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the D3 receptor.
-
Incubation: Membranes are incubated in a buffer containing GDP (to ensure G proteins are in an inactive state), the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test agonist.
-
Separation: The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) are determined. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 for the inhibition of agonist-stimulated [35S]GTPγS binding is determined.
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Line Generation: Stable cell lines are created that co-express the D3 receptor fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part of the enzyme.
-
Cell Plating and Compound Addition: The engineered cells are plated in microtiter plates. After adherence, varying concentrations of the test compound are added.
-
Incubation: The plates are incubated to allow for ligand binding, receptor activation, and subsequent recruitment of β-arrestin.
-
Signal Detection: A substrate for the reporter enzyme is added. If β-arrestin has been recruited to the receptor, the two enzyme fragments come into close proximity, reconstituting a functional enzyme that converts the substrate into a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is plotted against the log concentration of the test compound to generate a dose-response curve, allowing for the determination of EC50 (for agonists) or IC50 (for antagonists, in the presence of an agonist) and Emax.[3]
References
A Comparative Analysis of the Metabolic Stability of Cariprazine and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the atypical antipsychotic cariprazine (B1246890) and its two major, pharmacologically active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). Understanding the metabolic profiles of these compounds is crucial for predicting their pharmacokinetic behavior, potential for drug-drug interactions, and overall contribution to the therapeutic effect.
Executive Summary
Metabolic Pathway and Bioactivation
Cariprazine is extensively metabolized in the liver. The primary metabolic pathway involves two successive N-demethylation steps. First, cariprazine is demethylated to form desmethyl-cariprazine (DCAR). Subsequently, DCAR is further demethylated to yield didesmethyl-cariprazine (DDCAR)[1][2][3]. Both of these metabolites are pharmacologically active, with receptor binding profiles similar to the parent drug[2][4]. The enzyme primarily responsible for these transformations is CYP3A4, with a less significant role played by CYP2D6[1][3][5][6]. DDCAR can be further metabolized via hydroxylation, also mediated by CYP3A4[1].
Comparative Pharmacokinetic Parameters (in vivo)
The following table summarizes key pharmacokinetic parameters for cariprazine and its metabolites, derived from human studies. These in vivo data provide an indirect but clinically relevant measure of the compounds' metabolic stability and persistence in the body.
| Compound | Mean Half-Life (t½) | Time to Reach 90% of Steady State | Relative Exposure at Steady State |
| Cariprazine | 2-5 days[6] | ~1 week[7][8][9] | Parent Drug |
| Desmethyl-cariprazine (DCAR) | ~1 week[7][8][9] | ~1 week[7][8][9] | Lower than Cariprazine |
| Didesmethyl-cariprazine (DDCAR) | 1-3 weeks[6] | ~3 weeks[7][8][9] | Exceeds that of Cariprazine |
Note: The table presents a summary of reported values. Specific values may vary between studies.
The data clearly illustrate that while cariprazine and DCAR have relatively similar and shorter half-lives, DDCAR has a significantly longer half-life, indicating its slower elimination and greater metabolic stability in the in vivo environment. The extended presence of DDCAR means it is the major circulating active moiety at steady state[7].
Experimental Protocols
While specific experimental data for a direct in vitro comparison are not available, a typical protocol for determining metabolic stability in human liver microsomes (HLM) is described below. This methodology is standard for assessing the intrinsic clearance of new chemical entities.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound (e.g., cariprazine, DCAR, or DDCAR) when incubated with human liver microsomes and to calculate its half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compounds (Cariprazine, DCAR, DDCAR)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes at a specified protein concentration.
-
Initiation of Reaction: The test compounds and controls are added to the master mix, pre-warmed to 37°C, to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Discussion and Conclusion
The metabolic pathway of cariprazine leads to the formation of two major active metabolites, DCAR and DDCAR. The available in vivo pharmacokinetic data strongly suggest a progressive increase in metabolic stability down this cascade, with DDCAR being significantly more stable than cariprazine and DCAR. This is evidenced by its substantially longer half-life and its accumulation to become the predominant active species in plasma at steady state.
The high metabolic stability of DDCAR has significant clinical implications. Its long half-life contributes to a more sustained therapeutic effect and may offer a degree of protection against relapse in cases of occasional missed doses. However, it also implies a longer time to reach steady state and a prolonged washout period after discontinuation of the drug.
For drug development professionals, the metabolic profile of cariprazine and its metabolites highlights the importance of thoroughly characterizing the pharmacokinetics and pharmacodynamics of major metabolites, as they can significantly contribute to the overall clinical profile of a drug. Future research providing direct in vitro comparative data on the metabolic stability of cariprazine, DCAR, and DDCAR would be valuable for a more complete understanding and for refining in vitro-in vivo correlation models for this class of compounds. One study noted that cariprazine demonstrated high metabolic stability in the species investigated, although comparative data for its metabolites were not provided[10].
References
- 1. ClinPGx [clinpgx.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Coadministration of Cariprazine with a Moderate CYP3A4 Inhibitor in Patients with Schizophrenia: Implications for Dose Adjustment and Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
Safety Operating Guide
Proper Disposal of Desmethyl Cariprazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the safe and compliant disposal of desmethyl cariprazine (B1246890), a primary active metabolite of the atypical antipsychotic cariprazine. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach is recommended, treating the compound as hazardous waste to ensure the highest level of safety and environmental protection.
Hazard Profile of Desmethyl Cariprazine
A review of available safety data sheets reveals some inconsistencies in the hazard classification of this compound. To ensure best practices, laboratory personnel should be aware of all potential hazards. One SDS classifies the compound as acutely toxic orally and highly toxic to aquatic life, while another indicates it is not a hazardous substance. The parent compound, cariprazine, is also classified as a reproductive toxin.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Not explicitly cited in search results |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Not explicitly cited in search results |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (classification for parent compound cariprazine). | [1] |
| Hazardous Status | One source classifies it as non-hazardous, but a conservative approach is recommended. | [2] |
Given the potential for significant environmental harm, this compound should be managed as a hazardous waste unless a formal hazardous waste determination by an environmental health and safety (EHS) professional concludes otherwise.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound in a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Do not dispose of this compound, either in pure form or in solution, down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[3]
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a designated hazardous waste container.
-
This container must be a black container, which is commonly designated for hazardous pharmaceutical waste.[4]
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.
3. Labeling of Hazardous Waste Containers:
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
The label must also include the full chemical name, "this compound," and an accurate description of the contents (e.g., "solid waste," "aqueous solution").
-
Keep the container securely closed when not in use.
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment and disposal facility, where it will typically be incinerated in accordance with EPA regulations.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
